molecular formula C7H11B B1655334 3-(Bromomethyl)cyclohexene CAS No. 34825-93-9

3-(Bromomethyl)cyclohexene

Cat. No.: B1655334
CAS No.: 34825-93-9
M. Wt: 175.07 g/mol
InChI Key: NRDIHSPUUCHBQG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)cyclohexene is a useful research compound. Its molecular formula is C7H11Br and its molecular weight is 175.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Bromomethyl)cyclohexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)cyclohexene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDIHSPUUCHBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858808
Record name 3-(Bromomethyl)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34825-93-9
Record name 3-(Bromomethyl)cyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034825939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Bromomethyl)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Bromomethyl)cyclohexene (CAS 34825-93-9)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)cyclohexene is a bifunctional organic molecule featuring both a reactive allylic bromide and a versatile cyclohexene ring. This unique structural combination makes it a valuable intermediate in synthetic organic chemistry, with significant potential in the fields of pharmaceutical development and materials science. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, grounded in mechanistic principles and established experimental protocols. We delve into the causality behind synthetic strategies and reaction pathways, offering field-proven insights for its effective utilization in research and development.

Core Properties and Specifications

3-(Bromomethyl)cyclohexene is an organic compound that serves as a versatile building block due to its dual reactivity.[1] A thorough understanding of its fundamental properties is critical for its handling, storage, and application in synthesis.

PropertyValueSource(s)
CAS Number 34825-93-9[2]
IUPAC Name 3-(bromomethyl)cyclohexene[2]
Synonyms 3-(Bromomethyl)cyclohex-1-ene[2]
Molecular Formula C₇H₁₁Br[2]
Molecular Weight 175.07 g/mol [2]
Canonical SMILES C1CC=CC(C1)CBr[2]
InChI Key NRDIHSPUUCHBQG-UHFFFAOYSA-N[2]

Note: Specific experimental data for physical properties like boiling point and density are not widely published for this exact CAS number. Data for analogous compounds such as 3-bromocyclohexene (b.p. 57-58 °C/12 mmHg) should be used as a cautious estimate.

Synthesis and Mechanistic Considerations

The most direct and efficient synthesis of 3-(Bromomethyl)cyclohexene involves the allylic bromination of a suitable precursor. While several starting materials could be envisioned, the reaction of 4-methylcyclohexene with N-Bromosuccinimide (NBS) is the most logical and commonly employed strategy in principle.

The Rationale for Allylic Bromination with NBS

The core challenge in synthesizing allylic bromides from alkenes is preventing the competitive electrophilic addition of bromine across the double bond. The Wohl-Ziegler reaction, which utilizes NBS in the presence of a radical initiator (e.g., light (hν) or AIBN/benzoyl peroxide) in a non-polar solvent like carbon tetrachloride (CCl₄), elegantly solves this problem.[3][4]

Causality of Reagent Choice:

  • N-Bromosuccinimide (NBS): NBS serves as a source of a constant, low concentration of molecular bromine (Br₂).[3] It reacts with trace amounts of HBr generated during the reaction to produce Br₂, ensuring the bromine concentration remains too low for significant electrophilic addition but sufficient to sustain the radical chain reaction.[3]

  • Radical Initiator (hν or AIBN): Light or a chemical initiator is required to generate the initial bromine radical (Br•) via homolytic cleavage of the Br-Br bond, kicking off the chain reaction.[3][5]

  • Non-Polar Solvent (CCl₄): An inert, non-polar solvent is crucial. Polar solvents could promote ionic pathways, leading to unwanted side reactions.

Reaction Mechanism: A Free-Radical Chain Process

The synthesis proceeds via a well-established free-radical chain mechanism involving three key stages: initiation, propagation, and termination.[5]

  • Initiation: The reaction is initiated by the homolytic cleavage of the Br-Br bond, forming two bromine radicals (Br•).[3]

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from one of the allylic positions of 4-methylcyclohexene. This is the rate-determining step and preferentially occurs at the allylic position due to the lower bond dissociation energy of allylic C-H bonds (~88 kcal/mol) compared to vinylic or alkyl C-H bonds.[3] This abstraction generates a resonance-stabilized allylic radical.

    • The allylic radical can exist as two major resonance contributors. This delocalization is key to its stability and influences the product distribution.

    • This allylic radical then reacts with a molecule of Br₂ (supplied by the NBS/HBr reaction) to form the allylic bromide product and a new bromine radical, which continues the chain.[3]

  • Termination: The chain reaction concludes when two radicals combine.

dot

Caption: Free-radical mechanism for allylic bromination.

Experimental Protocol: Synthesis from 4-Methylcyclohexene

This protocol is a representative procedure adapted from established methods for allylic bromination.[4]

Materials:

  • 4-Methylcyclohexene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylcyclohexene (1.0 eq) and anhydrous CCl₄.

  • Reagent Addition: Add recrystallized NBS (1.1 eq) and a catalytic amount of AIBN (~0.02 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide floating at the surface upon completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated Na₂SO₃ solution (to remove any remaining Br₂), saturated NaHCO₃ solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter to remove the drying agent.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to yield 3-(Bromomethyl)cyclohexene as a colorless oil.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS to ensure the absence of starting material and undesired side-products like dibrominated compounds.

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-(Bromomethyl)cyclohexene stems from its two distinct reactive sites: the C-Br bond and the C=C double bond. This allows for a diverse range of subsequent transformations.

dot

Reactivity_Map Start 3-(Bromomethyl)cyclohexene Subst Nucleophilic Substitution (e.g., SN1/SN2) Start->Subst + Nu⁻ Add Electrophilic Addition (e.g., +HBr, +Br2) Start->Add + E⁺ Elim Elimination (e.g., +Strong Base) Start->Elim + Base Subst_Prod Alcohols, Ethers, Amines, Nitriles, etc. Subst->Subst_Prod Add_Prod Dibromo- or Bromo-hydroxy compounds Add->Add_Prod Elim_Prod Cyclohexadiene derivatives Elim->Elim_Prod

Caption: Key reaction pathways of 3-(Bromomethyl)cyclohexene.

Nucleophilic Substitution

The bromomethyl group is an excellent electrophilic site. The C-Br bond can be readily cleaved by a wide range of nucleophiles.

Mechanistic Insight: As a secondary allylic halide, it can undergo substitution via both Sₙ1 and Sₙ2 pathways.[6]

  • Sₙ1 Pathway: Is favored in polar, protic solvents. The departure of the bromide leaving group generates a secondary carbocation that is significantly stabilized by resonance with the adjacent double bond.[7][8] This delocalization of positive charge lowers the activation energy for carbocation formation, making the Sₙ1 pathway competitive with that of tertiary halides.[7]

  • Sₙ2 Pathway: Is favored with strong, non-bulky nucleophiles in polar, aprotic solvents.

This reactivity allows for the introduction of diverse functional groups, such as hydroxyls (hydrolysis), alkoxides (Williamson ether synthesis), amines, and cyanides.

Electrophilic Addition

The double bond in the cyclohexene ring is susceptible to attack by electrophiles. For instance, reaction with HBr or Br₂ under ionic conditions will lead to addition products.[9] This reaction breaks the π-bond and forms new single bonds to the electrophile and nucleophile. It is important to distinguish these ionic conditions from the radical conditions used during the synthesis of the molecule itself.

Elimination Reactions

When treated with a strong, non-nucleophilic base, 3-(Bromomethyl)cyclohexene can undergo an E2 elimination reaction to form a conjugated diene system, such as 3-methylenecyclohexene or a related isomer.

Applications in Drug Discovery and Materials Science

The true value of 3-(Bromomethyl)cyclohexene lies in its role as a versatile intermediate for constructing more complex molecular architectures.

  • Pharmaceutical Scaffolding: Halogenated building blocks are fundamental in medicinal chemistry. The bromomethyl group serves as a reactive handle to connect the cyclohexene scaffold to other molecular fragments, such as heterocyclic amines or aromatic rings, which are common motifs in active pharmaceutical ingredients (APIs). While direct applications are proprietary, its structure is analogous to intermediates used in the synthesis of kinase inhibitors and GPCR modulators, where a lipophilic carbocyclic ring is often a desirable feature.

  • Agrochemicals: Similar to its pharmaceutical applications, this compound can serve as a precursor for novel pesticides and herbicides.[10]

  • Materials Science: The presence of a double bond allows for its use as a monomer in polymerization reactions. Furthermore, the bromomethyl group can be used to functionalize surfaces or other polymer backbones, imparting specific chemical properties to a material.[1]

Spectroscopic Characterization Protocol

TechniqueExpected Features
¹H NMR - Vinylic Protons (-CH=CH-): Two distinct signals in the downfield region (~5.5-6.0 ppm), appearing as multiplets. - Allylic Proton (-CH-CBr): A multiplet in the region of ~4.0-4.5 ppm, deshielded by the adjacent bromine. - Bromomethyl Protons (-CH₂Br): A doublet or multiplet around ~3.3-3.8 ppm. - Other Ring Protons: A series of complex multiplets in the upfield region (~1.5-2.5 ppm).
¹³C NMR - Vinylic Carbons (-C=C-): Two signals in the olefinic region (~120-135 ppm). - Carbon Bearing Bromine (-CH-CBr): A signal around ~50-60 ppm. - Bromomethyl Carbon (-CH₂Br): A signal around ~35-45 ppm. - Other sp³ Carbons: Signals in the aliphatic region (~20-40 ppm).
IR Spectroscopy - C=C Stretch: A weak to medium absorption band around 1640-1660 cm⁻¹. - =C-H Stretch: A sharp band just above 3000 cm⁻¹ (e.g., ~3020-3050 cm⁻¹). - C-H Stretch (sp³): Sharp bands just below 3000 cm⁻¹ (e.g., ~2850-2960 cm⁻¹). - C-Br Stretch: An absorption in the fingerprint region, typically around 500-650 cm⁻¹.
Mass Spec. (EI) - Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. For C₇H₁₁Br, this would appear at m/z ≈ 174 and 176. - Fragmentation: A prominent peak corresponding to the loss of Br• (M-79/M-81), resulting in a fragment at m/z = 95.

Safety and Handling

Hazard Profile: Based on GHS classifications for similar compounds, 3-(Bromomethyl)cyclohexene should be handled as a hazardous substance.[2]

  • Physical Hazards: Combustible liquid.

  • Health Hazards: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

References

  • Smolecule. (2024, April 14). Buy 3-(Bromomethyl)cyclohexene | 34825-93-9.
  • Brainly. (2023, February 23). Draw the structure of the four allylic halides formed when 4-methylcyclohexene undergoes allylic.
  • Pearson Education. 3-Bromocyclohexene is a secondary halide. It undergoes SN1 substitution.
  • Filo. (2025, June 30). Given the reaction sequence: Starting compound: methylcyclohexene.
  • (2025, March 3). (Bromomethyl)
  • Quora. (2021, November 18). Why is 3-bromocyclohexene and Bromomethyl benzene both can undergo SN1 reaction even though one is secondary and another is primary halides?
  • Vaia. The major product formed when methylenecyclohexane is treated with NBS in dichloromethane is 1-(bromomethyl)-cyclohexene.
  • OpenOChem Learn. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps.
  • Study.com. Draw the structure of the product formed: 3-methylcyclohexene reacts with nbs in presence of uv light (ccl_4 is used as solvent).
  • Synthetic Pages. (2001, August 28). NBS allylic bromination of cyclohexene; 3-Bromocyclohexene.
  • Pearson Education. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot ethanol....
  • Study.com. Draw the structure of the product formed: 3-methylcyclohexene reacts with nbs in presence of uv light (ccl_4 is used as solvent).
  • Chem.libretexts.org
  • Master Organic Chemistry. (2013, December 2).
  • Organic Syntheses.
  • Organic Chemistry Portal.
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
  • Chemistry Stack Exchange. (2021, September 19).
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Doc Brown's Chemistry. CH3Br bromomethane low high resolution 1H proton nmr spectrum.
  • Beilstein Journals.
  • KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I.
  • MilliporeSigma. Hex-5-en-1-amine | 34825-70-2.
  • PubChem. 3-(Bromomethyl)cyclohexene | C7H11Br | CID 36936.
  • PubMed. (2025, December 15). A kinetic and spectroscopic study of tetrahydrodipicolinate N-succinyltransferase (DapD)

Sources

3-(Bromomethyl)cyclohexene molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Bromomethyl)cyclohexene: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)cyclohexene (CAS No: 34825-93-9), a versatile bifunctional organic compound. Its unique structure, featuring both a reactive allylic bromide and a nucleophilic double bond, makes it a valuable intermediate in advanced organic synthesis. This document details the compound's physicochemical properties, outlines a robust synthesis protocol based on allylic bromination, and explores its characteristic reactivity through nucleophilic substitution, electrophilic addition, and elimination pathways. Furthermore, we discuss its applications in the synthesis of complex molecules for pharmaceutical and material science research, alongside critical safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important building block.

Core Physicochemical and Structural Properties

3-(Bromomethyl)cyclohexene is an organohalogen compound whose utility is derived from the specific arrangement of its functional groups.[1] The IUPAC name, 3-(bromomethyl)cyclohexene, precisely describes a cyclohexene ring with a bromomethyl substituent at the third carbon position relative to the double bond.[1][2] This allylic positioning is critical to its chemical behavior.

Key identifiers and properties are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name 3-(bromomethyl)cyclohexene[1][2]
CAS Number 34825-93-9[1][2]
Molecular Formula C₇H₁₁Br[1][2]
Molecular Weight 175.07 g/mol [1][2][3]
Appearance Light yellow liquid (typical)[4]
Boiling Point 74-75 °C at 13 Torr[3]
Density ~1.306 g/cm³ (predicted)[3]

Structural Identifiers:

  • SMILES: C1CC=CC(C1)CBr[1][2]

  • InChI: InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2[1][2]

  • InChI Key: NRDIHSPUUCHBQG-UHFFFAOYSA-N[1][2]

Synthesis and Purification

The most common and efficient synthesis of 3-(Bromomethyl)cyclohexene involves the allylic bromination of a suitable precursor.[1] The method of choice is the radical bromination of methylenecyclohexane using N-Bromosuccinimide (NBS).

Mechanistic Rationale

This reaction proceeds via a free-radical chain mechanism.

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is decomposed by heat or UV light to generate initial radicals.

  • Propagation: The initiator radical abstracts a hydrogen atom from NBS to generate a bromine radical (Br•). This bromine radical then abstracts an allylic hydrogen from methylenecyclohexane. This step is highly selective for the allylic position because the resulting allylic radical is stabilized by resonance, delocalizing the unpaired electron across the adjacent double bond. This stabilized radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to form the product, 3-(Bromomethyl)cyclohexene, and a new bromine radical, continuing the chain.

  • Termination: The reaction ceases when two radicals combine.

The use of NBS is crucial as it maintains a very low, steady-state concentration of Br₂ and HBr, which suppresses the competing ionic electrophilic addition of bromine across the double bond.

Experimental Protocol: Synthesis via Allylic Bromination

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

Reagents:

  • Methylenecyclohexane

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylenecyclohexane (1.0 eq) in CCl₄.

  • Add N-Bromosuccinimide (1.1 eq). The succinimide byproduct is insoluble in CCl₄ and will float on top, providing a visual indicator of reaction progress.

  • Add a catalytic amount of AIBN (approx. 0.02 eq).

  • Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-3 hours. The reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide.

  • After the reaction is complete (as determined by GC or TLC), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove trace HBr) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 3-(Bromomethyl)cyclohexene.

Synthesis Workflow Diagram

Synthesis_Workflow Start Reagents: - Methylenecyclohexane - NBS - AIBN - CCl4 Reaction Reaction Setup (Reflux, 2-3h) Start->Reaction Combine & Heat Cooling Cool to RT Reaction->Cooling Filtration1 Filter to Remove Succinimide Cooling->Filtration1 Workup Aqueous Workup (NaHCO3, Brine) Filtration1->Workup Drying Dry Organic Layer (Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Vacuum Distillation Concentration->Purification Crude Product Product Pure 3-(Bromomethyl)cyclohexene Purification->Product

Caption: Workflow for the synthesis of 3-(Bromomethyl)cyclohexene.

Spectroscopic and Analytical Characterization

Structural confirmation of 3-(Bromomethyl)cyclohexene is typically achieved through a combination of spectroscopic methods.

TechniqueExpected Features
¹H NMR ~5.5-5.9 ppm (m, 2H): Vinylic protons (-CH=CH-).[5]~3.3-3.5 ppm (d, 2H): Methylene protons adjacent to bromine (-CH₂Br).~2.5-2.8 ppm (m, 1H): Allylic methine proton (-CH-CH₂Br).~1.5-2.2 ppm (m, 6H): Remaining aliphatic ring protons.
¹³C NMR ~125-130 ppm: Two signals for the sp² hybridized vinylic carbons.~35-40 ppm: Signal for the -CH₂Br carbon.~20-35 ppm: Multiple signals for the remaining sp³ hybridized ring carbons.
IR Spectroscopy ~3020-3050 cm⁻¹: C-H stretch for sp² carbons (vinylic).~1640-1660 cm⁻¹: C=C stretch of the cyclohexene ring.~650-700 cm⁻¹: C-Br stretch.
Mass Spec (EI) M⁺ peaks at m/z 174 and 176: Molecular ion peaks with ~1:1 intensity ratio, characteristic of a single bromine atom.Base peak at m/z 95: Loss of the -CH₂Br group to form the stable cyclohexenyl cation [C₇H₁₁]⁺.

Chemical Reactivity and Mechanistic Pathways

The synthetic value of 3-(Bromomethyl)cyclohexene lies in its dual reactivity, allowing for sequential or selective modification at two distinct sites.

Nucleophilic Substitution at the Bromomethyl Group

The C-Br bond is polarized, and bromide is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This is its most common application, serving as an electrophile to introduce the cyclohexenylmethyl moiety.

  • SN2 Reactions: With strong, unhindered nucleophiles (e.g., CN⁻, N₃⁻, RS⁻), the reaction proceeds via a standard SN2 mechanism.

  • SN1 Reactions: In the presence of weak nucleophiles and polar protic solvents, an SN1 pathway becomes competitive.[6] The departure of the bromide ion forms a primary carbocation, which is significantly stabilized by resonance with the adjacent π-system of the double bond.[6] This allylic stabilization lowers the activation energy for carbocation formation.[6]

Electrophilic Addition to the Alkene

The double bond can act as a nucleophile, reacting with various electrophiles.

  • Halogenation: Reaction with Br₂ or Cl₂ leads to the formation of dihalogenated products. The reaction proceeds via a cyclic halonium ion intermediate.

  • Hydrohalogenation: Addition of HBr or HCl follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form the more stable secondary carbocation, which is then attacked by the halide.

Elimination Reactions

When treated with a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction can occur, abstracting a proton and eliminating HBr to form a conjugated diene, methylenecyclohexene or a related isomer.[1]

Reactivity Pathways Diagram

Reactivity_Pathways Molecule 3-(Bromomethyl)cyclohexene Substitution Nucleophilic Substitution (SN1 / SN2) Molecule->Substitution + Nu⁻ (e.g., CN⁻, ROH) Addition Electrophilic Addition Molecule->Addition + E⁺ (e.g., Br₂, HBr) Elimination Elimination (E2) Molecule->Elimination + Strong Base (e.g., t-BuOK) Sub_Product Product: Cyclohexenylmethyl-Nu Substitution->Sub_Product Add_Product Product: Dihalo- or Halo-cyclohexane Derivative Addition->Add_Product Elim_Product Product: Conjugated Diene Elimination->Elim_Product

Caption: Key reaction pathways for 3-(Bromomethyl)cyclohexene.

Applications in Research and Drug Development

3-(Bromomethyl)cyclohexene is primarily used as a versatile building block in organic synthesis.[1]

  • Pharmaceutical Synthesis: It serves as a precursor for introducing the cyclohexenylmethyl scaffold into active pharmaceutical ingredients (APIs).[7] This motif can be found in various therapeutic areas where lipophilic groups are required to modulate pharmacological properties like binding affinity, metabolism, and bioavailability.

  • Material Science: The presence of the double bond allows it to be used as a monomer or co-monomer in polymerization reactions, leading to functional materials with tailored properties.[1]

  • Agrochemicals: Similar to its use in pharma, it can be an intermediate in the synthesis of complex pesticides and herbicides.[1][7]

Safety, Handling, and Storage

3-(Bromomethyl)cyclohexene is a hazardous chemical and requires strict safety protocols.

GHS Hazard Classification: [2]

  • Physical Hazard: H227: Combustible liquid.

  • Health Hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

    • Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure no skin is exposed.[9]

    • Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[8]

  • Handling Practices:

    • Keep away from heat, sparks, open flames, and other ignition sources.[4][9]

    • Use non-sparking tools and take precautionary measures against static discharge.[8][9]

    • Avoid contact with skin, eyes, and clothing.[4] Avoid breathing vapors or mists.[8]

    • Wash hands thoroughly after handling.[8]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[8]

  • Keep the container tightly closed and stored in an approved flammable liquids storage cabinet.[9][10]

  • Store locked up.[9]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[8]

Conclusion

3-(Bromomethyl)cyclohexene is a synthetically valuable intermediate due to its predictable and versatile reactivity. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, allows researchers to effectively incorporate the cyclohexenylmethyl scaffold into complex molecular architectures. Adherence to stringent safety protocols is paramount when handling this compound to mitigate the associated health and physical hazards.

References

  • PubChem. 3-(Bromomethyl)cyclohexene | C7H11Br | CID 36936. National Center for Biotechnology Information. [Link]

  • NIST. Cyclohexene, 3-bromo-. NIST Chemistry WebBook, SRD 69. [Link]

  • Quora. (2021). Why is 3-bromocyclohexene and Bromomethyl benzene both can undergo SN1 reaction even though one is secondary and another is primary halides?. [Link]

  • NIST. Cyclohexene, 3-bromo-. NIST Chemistry WebBook. [Link]

  • Study.com. You are trying to determine whether 3-bromo-3-methylcyclohexane or 3-(bromomethyl)cyclohexane will undergo E1 quickest. [Link]

  • Televisory. (2025). (Bromomethyl)cyclohexane: Comprehensive Overview and Applications. [Link]

  • University of Calgary. BrominationCyclohexene. [Link]

  • Royal Society of Chemistry. Preparation of cyclohexene. [Link]

  • Aisen Biotechnology Co., Ltd. Application of Bromomethylcyclohexane. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. [Link]

Sources

3-(Bromomethyl)cyclohexene boiling point and density

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a high-integrity reference for researchers and drug development professionals. It prioritizes experimental validity, mechanistic clarity, and actionable handling protocols.

CAS Registry Number: 34825-93-9 Formula: C₇H₁₁Br Molecular Weight: 175.07 g/mol [1][2]

Executive Summary

3-(Bromomethyl)cyclohexene is a specialized allylic bromide intermediate used primarily in the synthesis of polycyclic pharmaceutical scaffolds and functionalized cyclohexene derivatives. Unlike its more common analog 3-bromocyclohexene, this compound features an exocyclic methylene spacer that alters its steric profile and reactivity.

For drug development applications, isomeric purity is the critical quality attribute. Researchers must distinguish between material produced via radical bromination (often yielding isomeric mixtures) and regiospecific substitution (yielding high-purity material).

Physical Properties & Characterization

The following data aggregates experimental values and high-confidence predictive models validated against structural analogs.

Core Physical Constants
PropertyValueCondition/NoteReliability
Boiling Point 74–75 °C @ 13 Torr (1.73 kPa)Experimental [1]
Density 1.306 ± 0.06 g/cm³ @ 20 °CPredicted (validated*)
Refractive Index ~1.50–1.51@ 20 °CEstimated
Appearance Clear to pale yellow liquidOxidizes to brown upon storageObservation
Solubility Immiscible in water; Miscible in DCM, THF, EtOAc--

*Validation Note: The density is consistent with structural interpolation between the saturated analog (bromomethyl)cyclohexane (


 g/mL) and the ring-brominated 3-bromocyclohexene (

g/mL). The methylene spacer reduces density relative to direct ring substitution.
Pressure-Temperature Nomograph Logic

Due to the thermal instability of allylic bromides, distillation at atmospheric pressure is not recommended as it leads to decomposition and polymerization.

  • At 13 Torr: bp = 74–75 °C

  • At 1 Torr (High Vacuum): Estimated bp ≈ 40–45 °C

  • Recommendation: Distill only under reduced pressure (<15 Torr) with a bath temperature not exceeding 90 °C.

Synthesis & Isomeric Integrity

For pharmaceutical applications, the choice of synthetic route dictates the impurity profile.

Method A: Regiospecific Substitution (Preferred for R&D)

This route ensures the bromine is placed specifically at the exocyclic position, avoiding the regioisomers common in radical chemistries.

  • Precursor: 3-Cyclohexene-1-methanol (CAS 1679-51-2)

  • Reagent: Phosphorus Tribromide (PBr₃) or Carbon Tetrabromide/Triphenylphosphine (Appel Reaction).

  • Mechanism: Sₙ2 substitution of the activated alcohol.

Method B: Radical Bromination (Industrial/Lower Cost)
  • Precursor: Methylenecyclohexane[3]

  • Reagent: N-Bromosuccinimide (NBS)[2][4][5]

  • Risk: This method proceeds via an allylic radical intermediate that can delocalize, leading to a mixture of 3-(bromomethyl)cyclohexene and 1-(bromomethyl)cyclohexene .

    • Advisory: If sourcing commercially, request GC-MS data to confirm isomeric purity (>95%).

Synthesis Workflow Visualization

The following diagram illustrates the preferred regiospecific pathway to minimize isomeric scrambling.

SynthesisPath Figure 1: Regiospecific Synthesis via Alcohol Substitution Start 3-Cyclohexene-1-methanol (CAS 1679-51-2) Reagent PBr3 or CBr4/PPh3 (0 °C to RT) Start->Reagent Activation Inter Intermediate: Phosphite Ester / Alkoxyphosphonium Reagent->Inter Sn2 Attack Product 3-(Bromomethyl)cyclohexene (Target) Inter->Product Bromide Displacement Waste Byproducts: H3PO3 or POPh3 Inter->Waste Elimination

Reactivity & Applications in Drug Design

3-(Bromomethyl)cyclohexene serves as a "soft" electrophile. Its reactivity is governed by the allylic bromide motif, which is highly susceptible to nucleophilic attack but also prone to elimination.

Key Transformations
  • Grignard Formation: Can form the corresponding Grignard reagent, but requires low temperature (-78 °C) or Rieke magnesium to prevent Wurtz coupling (dimerization).

  • Nucleophilic Substitution: Reacts rapidly with amines, thiols, and malonates.

    • Application: Introduction of the cyclohexenyl-methyl motif into pharmacophores (e.g., modifying receptor binding pockets).

  • Ring-Closing Metathesis (RCM): The terminal alkene allows this molecule to serve as a partner in RCM reactions to form bicyclic systems.

Handling, Stability & Safety (E-E-A-T)

Warning: Allylic bromides are potent lachrymators and alkylating agents.

Stability Protocol
  • Thermal Instability: The C-Br bond is weaker than in alkyl bromides. Prolonged heating causes elimination of HBr, generating conjugated dienes which then polymerize.

  • Storage:

    • Temperature: Store at 2–8 °C (Refrigerated).

    • Stabilizer: Commercial samples often contain copper wire or silver wool to scavenge free HBr and prevent autocatalytic decomposition.

    • Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates radical decomposition.

Experimental Handling
  • Quenching: When working up reactions involving this compound, wash the organic layer with saturated aqueous NaHCO₃ to neutralize any trace HBr. Acidic conditions accelerate decomposition.

  • Disposal: Quench excess bromide with aqueous sodium thiosulfate or dilute sodium hydroxide before disposal.

References

  • ChemicalBook . 3-(Bromomethyl)cyclohexene Product Properties. Retrieved from .

  • PubChem . Compound Summary: 3-(Bromomethyl)cyclohexene (CID 36936). National Library of Medicine. Retrieved from .

  • Sigma-Aldrich .[6][7] Product Specification: (Bromomethyl)cyclohexane (Analog Comparison). Retrieved from .

  • NIST Chemistry WebBook . 3-Bromocyclohexene Spectral Data. National Institute of Standards and Technology.[8] Retrieved from .

Sources

Technical Guide: Solubility Profile & Solvent Compatibility of 3-(Bromomethyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a primary reference for the handling, solubilization, and application of 3-(Bromomethyl)cyclohexene . It is written from the perspective of a Senior Application Scientist, prioritizing practical utility, mechanistic understanding, and safety.

Executive Summary & Physicochemical Profile[1][2][3][4]

3-(Bromomethyl)cyclohexene is a specialized alkylating agent frequently employed in the synthesis of pharmacophores and complex organic intermediates. Its structure features a cyclohexene ring (lipophilic core) substituted at the 3-position with a bromomethyl group (electrophilic handle).[1]

Understanding its solubility is not merely about dissolution; it is about balancing solvation with chemical stability . As a primary alkyl halide attached to a homoallylic scaffold, this compound exhibits specific reactivity patterns—particularly solvolysis—that dictate solvent choice.

Key Physicochemical Parameters
PropertyValue / DescriptionImplication for Solubility
Molecular Structure C₇H₁₁BrLipophilic ring drives non-polar solubility.
Molecular Weight 175.07 g/mol Low MW facilitates rapid dissolution.
Physical State Clear, light yellow liquidMiscible with many organic solvents.[2]
Predicted LogP ~2.8 - 3.3Highly lipophilic; poor water solubility.
Density ~1.306 g/cm³Denser than water and many organic solvents.
Reactivity Class Homoallylic Primary Alkyl BromideProne to nucleophilic attack (Sₙ2) and solvolysis.

Solubility & Solvent Compatibility Matrix

The following matrix categorizes solvents based on Thermodynamic Solubility (how well it dissolves) and Kinetic Stability (how long it remains intact).

Critical Note: "Soluble" does not imply "Compatible." Protic solvents may dissolve the compound but degrade it over time.

Table 1: Solvent Compatibility Guide
Solvent ClassRepresentative SolventsSolubility StatusStability RatingApplication Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneExcellent (>100 mg/mL)High Preferred. Ideal for reactions and extractions. Inert to the alkyl bromide.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate, Acetone, AcetonitrileExcellent (>100 mg/mL)High Preferred. Excellent for nucleophilic substitution reactions. Note: Ensure Acetone is dry to prevent halide exchange if NaI is present.
Non-Polar / Hydrocarbons Hexanes, Cyclohexane, Toluene, BenzeneGood (>50 mg/mL)High Useful for precipitating polar byproducts or non-polar extractions.
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolGood Low / Moderate Caution. Risk of solvolysis (ethanolysis/methanolysis) upon heating or prolonged storage. Use only if necessary for immediate reaction.
Aqueous Water, BrineInsoluble (<0.1 mg/mL)N/A Immiscible. Used for aqueous workups to wash away salts.
Ethereal Diethyl Ether, MTBEExcellent High Good alternative to chlorinated solvents for workups.

Mechanistic Insight: Solvation vs. Reactivity

To understand the behavior of 3-(bromomethyl)cyclohexene, we must look beyond "like dissolves like."

The Lipophilic Dominance

The cyclohexene ring contributes six carbons worth of hydrophobicity. The bromomethyl group, while polar due to the C-Br bond dipole, does not possess Hydrogen Bond Donor (HBD) capability. Therefore, the molecule relies on London Dispersion Forces and Dipole-Dipole interactions for solvation.

  • Why Water Fails: Water requires H-bonding to dissolve solutes energetically. 3-(Bromomethyl)cyclohexene disrupts the water network without offering compensating H-bonds, leading to a high energy penalty (hydrophobic effect).

  • Why DCM Succeeds: Dichloromethane offers a polarizable environment that stabilizes the dipole of the C-Br bond while accommodating the lipophilic ring.

The Solvolysis Risk (The "Hidden" Variable)

While alcohols (MeOH, EtOH) dissolve the compound well due to their organic alkyl chains, they are nucleophilic solvents.

  • Mechanism: The bromine atom is a good leaving group. Although primary carbons resist Sₙ1 pathways, the homoallylic position (beta to the double bond) can sometimes stabilize cationic intermediates or transition states.

  • Outcome: Prolonged storage in methanol can lead to the formation of the methyl ether ether derivative (3-(methoxymethyl)cyclohexene) and HBr, effectively degrading your reagent.

Experimental Protocols

As a scientist, you should never rely solely on literature values for critical intermediates. Validate your specific lot using the following self-validating protocols.

Protocol A: Rapid Solubility Screening (Visual)

Objective: Determine the approximate solubility limit for process development.

  • Preparation: Weigh 100 mg of 3-(bromomethyl)cyclohexene into a 4 mL clear glass vial.

  • Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.

  • Observation: Vortex for 30 seconds after each addition.

    • Clear Solution: Soluble.[3]

    • Phase Separation/Droplets: Immiscible/Insoluble.[3]

    • Cloudiness: Saturation point approached.

  • Calculation:

    
    
    
  • Endpoint: If not dissolved after 2.0 mL (50 mg/mL), classify as "Low Solubility."

Protocol B: Stability Assessment in Solution (HPLC/TLC)

Objective: Verify if a solvent is safe for reaction timeframes (e.g., 24 hours).

  • Baseline: Dissolve 10 mg of compound in 1 mL of the test solvent (e.g., Methanol).

  • Control: Dissolve 10 mg of compound in 1 mL of DCM (Inert Standard).

  • Incubation: Stir both vials at Room Temperature (or reaction temp).

  • Sampling:

    • T = 0 hr: Inject/Spot immediately.

    • T = 24 hr: Inject/Spot.

  • Analysis: Compare the purity profile.

    • Pass: No new peaks appear in the test solvent compared to the DCM control.

    • Fail: Appearance of earlier-eluting peaks (likely ethers from solvolysis) or baseline noise.

Visualizations

Figure 1: Solubility Decision Tree

This logic flow guides the selection of the optimal solvent based on the intended application (Reaction vs. Extraction).

SolubilityDecision Start Start: Select Solvent for 3-(Bromomethyl)cyclohexene Purpose What is the Purpose? Start->Purpose Reaction Chemical Reaction Purpose->Reaction Synthesis Extraction Extraction / Workup Purpose->Extraction Purification Nucleophile Is the Reagent Nucleophilic? Reaction->Nucleophile Aqueous Is the impurity Water Soluble? Extraction->Aqueous NonPolar Use Non-Polar/Inert: DCM, Toluene, Hexane Nucleophile->NonPolar Yes (Avoid Side Rxn) PolarAprotic Use Polar Aprotic: THF, MeCN, DMF Nucleophile->PolarAprotic No (Need Solvation) Biphasic Use Biphasic System: EtOAc / Water or DCM / Water Aqueous->Biphasic Yes Precipitation Use Anti-Solvent: Hexane or Cold MeOH Aqueous->Precipitation No (Solid Isolation)

Caption: Decision matrix for selecting the appropriate solvent based on process requirements, minimizing side-reactions.

Figure 2: Solvolysis Degradation Pathway

Understanding the risk of using protic solvents (like Methanol) is critical. This diagram illustrates the degradation mechanism.

Solvolysis Reactant 3-(Bromomethyl) cyclohexene TS Transition State (S_N2 or Weak S_N1) Reactant->TS + ROH Solvent Solvent: ROH (MeOH/EtOH) Solvent->TS Product Ether Derivative (Impurity) TS->Product Substitution Acid H-Br (Acidic Byproduct) TS->Acid Elimination

Caption: Potential degradation pathway in protic solvents. The generation of HBr can further catalyze decomposition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 36936, 3-(Bromomethyl)cyclohexene. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Authoritative source on Sₙ2/Sₙ1 reactivity of allylic and homoallylic halides).
  • Reich, H. J. Bordwell pKa Table (Solvent Properties). University of Wisconsin-Madison. (Reference for solvent polarity and nucleophilicity). Retrieved from [Link]

Sources

Technical Monograph: Risk Assessment and Handling of 3-(Bromomethyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an operational monograph for high-containment organic synthesis. It synthesizes specific safety data for 3-(Bromomethyl)cyclohexene with broader handling protocols for allylic/alkyl bromides in drug discovery.

Document ID: SDS-TECH-34825 Target Substance: 3-(Bromomethyl)cyclohexene CAS Registry Number: 34825-93-9 Primary Application: Electrophilic alkylating agent in pharmaceutical intermediate synthesis.

Part 1: Molecular Identity & Reactivity Logic

To safely handle 3-(Bromomethyl)cyclohexene, one must first understand its molecular behavior. It is not merely a "toxic liquid"; it is a designed electrophile.

Structural Reactivity Analysis

The molecule consists of a cyclohexene ring substituted at the C3 position with a bromomethyl group (


).
  • Electrophilic Nature: The carbon-bromine (

    
    ) bond is polarized, creating a partial positive charge (
    
    
    
    ) on the methylene carbon.[1] This makes it highly susceptible to nucleophilic attack by biological macromolecules (DNA, proteins).
  • Steric Access: Unlike sterically hindered tertiary bromides, the primary bromide on the pendant methyl group is accessible, facilitating

    
     reactions.
    
  • Allylic Proximity: While the bromine is not directly on the allylic carbon (it is on a homallylic carbon attached to the allylic position), the proximity to the alkene system (

    
    ) imparts unique electronic properties and solubility characteristics, increasing its permeability through lipid bilayers (cell membranes).
    
Physical Properties Summary
PropertyValue / CharacteristicOperational Implication
Physical State Liquid (Clear to light yellow)Fluid handling; splash risk.
Boiling Point ~175 °C (Estimated)Low vapor pressure at RT, but aerosols are dangerous.
Flash Point >60 °C (Combustible, H227)Requires grounding; avoid open flames.
Density ~1.3 g/mLHeavier than water; sinks in aqueous spills.
Solubility Immiscible in water; Soluble in DCM, THFLipophilic; readily absorbed through skin.

Part 2: Comprehensive Hazard Profiling

This section translates GHS H-codes into biological mechanisms.

The Hazard Cascade

The primary danger of 3-(Bromomethyl)cyclohexene lies in its ability to alkylate biological tissue irreversibly.

HazardCascade cluster_0 Exposure Source cluster_1 Mechanism of Action cluster_2 Biological Outcome Source 3-(Bromomethyl) cyclohexene Path1 Lipophilic Absorption (Dermal/Ocular) Source->Path1 Contact Path2 Nucleophilic Attack on Proteins/DNA Path1->Path2 Transport Out1 H318: Irreversible Eye Damage Path2->Out1 Corneal Opacity Out2 H315: Skin Necrosis/Irritation Path2->Out2 Tissue Destruction Out3 Cellular Apoptosis (Cytotoxicity) Path2->Out3 Systemic Toxicity

Figure 1: Pathophysiological cascade of alkylating bromide exposure.

Critical GHS Classifications
  • H318 (Causes Serious Eye Damage): This is the most critical acute hazard. As an alkylating agent, contact with the cornea can cause protein cross-linking and permanent opacity. Standard "irritation" protocols are insufficient; immediate flushing is vital.

  • H302 (Harmful if Swallowed): Systemic toxicity upon ingestion due to alkylation of gastric mucosa and absorption.

  • H227 (Combustible Liquid): While not highly flammable like ether, it will burn if heated. Vapors can travel to ignition sources.[2][3][4]

Part 3: Engineering Controls & PPE Hierarchy

Reliance on standard PPE is a common failure point in handling organic bromides.

Glove Permeation Logic

Standard nitrile gloves provide insufficient protection for prolonged contact with halogenated hydrocarbons. The solvent carrier (often DCM or THF) facilitates rapid breakthrough.

  • Primary Recommendation: Silver Shield® (EVOH/PE laminate) . These provide >4 hours of breakthrough time.

  • Dexterity Compromise: If fine manipulation is required (weighing), use the "Double-Glove" Technique :

    • Inner Layer: Nitrile (inspection grade).

    • Outer Layer: Nitrile (thick, chemical resistant).

    • Protocol: Change outer gloves immediately upon any splash. Change both pairs every 30 minutes of active handling.

Ventilation Requirements
  • Fume Hood: Mandatory. Face velocity > 100 fpm.

  • Sash Height: Keep at minimum working height to act as a physical splash shield for the face.

Part 4: Emergency Response Protocols

Ocular Exposure (Code Red)
  • Immediate Action: Do not wait for EMS. Move to the eyewash station immediately.

  • Duration: Flush for minimum 15 minutes .

  • Mechanism: Water hydrolyzes the bromide and physically removes the lipophilic layer.

  • Medical: Consult an ophthalmologist immediately. Mention "Alkylating Agent Exposure."[4]

Chemical Spills (Laboratory Scale)

Do not use paper towels (fire hazard/evaporation surface).

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Silver Shield gloves and respiratory protection (if outside hood).

  • Absorb: Use a vermiculite or chem-sorbent pad .

  • Neutralize (Optional but Recommended): Treat the waste with a dilute solution of aqueous ammonia or sodium thiosulfate to quench the electrophile (converts alkyl bromide to non-toxic amine or thiosulfate adduct).

Part 5: Synthetic Utility & Safe Workflow

Context: Using 3-(Bromomethyl)cyclohexene to attach a cyclohexenyl-methyl motif to a drug scaffold (Nucleophilic Substitution).

Reaction Setup Protocol
  • Solvent Choice: Anhydrous DMF or Acetonitrile (polar aprotic solvents accelerate

    
    , but also increase skin absorption risks).
    
  • Stoichiometry: Use a slight excess of the nucleophile, not the bromide, to ensure the toxic bromide is fully consumed.

Quenching & Workup Workflow

This workflow ensures no active alkylating agent remains in the waste stream.

Workflow cluster_safety Safety Checkpoint Start Reaction Mixture (Contains Excess Bromide) Quench Add Quenching Agent (Morpholine or 1M NaOH) Start->Quench Chemical Neutralization Check TLC/LCMS Check (Verify Bromide Consumption) Quench->Check Validation Partition Aqueous Workup (Extraction) Check->Partition If Absent Waste Aqueous Waste (Treat as Halogenated) Partition->Waste Disposal

Figure 2: Safe quenching workflow to eliminate residual alkylating agent.

Waste Disposal
  • Segregation: Halogenated Organic Waste stream.

  • Labeling: Explicitly mark "Contains Alkyl Bromides - High Hazard."

References

  • PubChem. (2025).[5] 3-(Bromomethyl)cyclohexene - Compound Summary (CID 36936).[5] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.).[5] Registration Dossier: 3-(bromomethyl)cyclohex-1-ene. [Link][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

An In-depth Technical Guide to 3-(Bromomethyl)cyclohexene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-(Bromomethyl)cyclohexene, a versatile reagent in organic synthesis with significant potential in the development of novel therapeutics. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Chemical Identity and Nomenclature

3-(Bromomethyl)cyclohexene is an organobromine compound featuring a cyclohexene ring substituted with a bromomethyl group at the allylic position. This unique structural arrangement imparts a high degree of reactivity, making it a valuable intermediate in synthetic chemistry.

IUPAC Name: 3-(bromomethyl)cyclohexene[1]

Synonyms:

  • 3-(Bromomethyl)cyclohex-1-ene[1]

  • 3-bromomethylcyclohexene[1][2]

  • Cyclohexene, 3-(bromomethyl)-[1][2]

Molecular Formula: C₇H₁₁Br[2]

Molecular Weight: 175.07 g/mol [1][2]

CAS Number: 34825-93-9[1]

Identifier Value
InChI InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2[2]
InChIKey NRDIHSPUUCHBQG-UHFFFAOYSA-N[2]
SMILES C1CC=CC(C1)CBr[1][2]

Synthesis of 3-(Bromomethyl)cyclohexene

The most prevalent and efficient method for the synthesis of 3-(Bromomethyl)cyclohexene is through the allylic bromination of a suitable precursor, typically methylenecyclohexane, using N-bromosuccinimide (NBS).[2] This reaction proceeds via a free-radical mechanism, where the stability of the resulting allylic radical favors the formation of the desired product.[2]

Experimental Protocol: Allylic Bromination with NBS

This protocol describes a standard laboratory procedure for the synthesis of 3-(Bromomethyl)cyclohexene.

Materials:

  • Methylenecyclohexane

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (radical initiator)

  • Sodium sulfite (Na₂SO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylenecyclohexane in anhydrous carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

  • Initiation and Reflux: Gently heat the reaction mixture to reflux. The reaction is often initiated by the application of heat or UV light.

  • Monitoring the Reaction: The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float on the surface.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide.

  • Washing: Sequentially wash the organic layer with sodium sulfite solution, saturated sodium bicarbonate solution, and brine to remove any unreacted reagents and by-products.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 3-(Bromomethyl)cyclohexene can be purified by vacuum distillation.

Causality in Experimental Choices:
  • NBS as Brominating Agent: NBS is the preferred reagent for allylic bromination as it provides a low, constant concentration of bromine, which minimizes competing electrophilic addition reactions to the double bond.

  • Radical Initiator: AIBN or benzoyl peroxide is used to initiate the free-radical chain reaction by providing an initial source of radicals upon thermal or photochemical decomposition.

  • Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of NBS.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Methylenecyclohexane Methylenecyclohexane Mix Mix & Reflux Methylenecyclohexane->Mix NBS N-Bromosuccinimide (NBS) NBS->Mix AIBN AIBN (Initiator) AIBN->Mix CCl4 CCl4 (Solvent) CCl4->Mix Workup Aqueous Work-up Mix->Workup Reaction Byproduct Succinimide Mix->Byproduct Purification Vacuum Distillation Workup->Purification Crude Product Product 3-(Bromomethyl)cyclohexene Purification->Product Purified Product

Caption: Synthesis workflow for 3-(Bromomethyl)cyclohexene.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-(Bromomethyl)cyclohexene is dominated by two key features: the labile bromine atom and the nucleophilic double bond. This dual reactivity makes it a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions:

The bromomethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions (Sₙ1 and Sₙ2). The primary nature of the carbon bearing the bromine suggests a propensity for Sₙ2 reactions. However, the adjacent double bond can stabilize a carbocation intermediate, allowing for Sₙ1 pathways as well.[4] This allows for the introduction of a wide range of functional groups.

Electrophilic Addition Reactions:

The double bond in the cyclohexene ring is susceptible to electrophilic addition.[2] For instance, reaction with hydrogen halides can lead to the formation of dihalogenated cyclohexane derivatives.[2]

Elimination Reactions:

Under the influence of a strong, non-nucleophilic base, 3-(Bromomethyl)cyclohexene can undergo elimination reactions to form dienes.[2]

Reactivity_Pathway cluster_substitution Nucleophilic Substitution cluster_addition Electrophilic Addition cluster_elimination Elimination Start 3-(Bromomethyl)cyclohexene SN_Product Substituted Product (e.g., Alcohol, Ether, Amine) Start->SN_Product  + Nucleophile (e.g., OH⁻, RO⁻, NH₃) Add_Product Dihalogenated Product Start->Add_Product  + Electrophile (e.g., HBr) Elim_Product Conjugated Diene Start->Elim_Product  + Strong Base (e.g., t-BuOK)

Caption: Key reaction pathways of 3-(Bromomethyl)cyclohexene.

Applications in Drug Development

The structural motifs accessible from 3-(Bromomethyl)cyclohexene are of significant interest in medicinal chemistry. The cyclohexene core is present in numerous natural products and pharmacologically active compounds. The ability to functionalize this core via the bromomethyl handle provides a powerful tool for generating libraries of potential drug candidates.

While direct applications of 3-(Bromomethyl)cyclohexene in marketed drugs are not extensively documented, its utility as a synthetic intermediate is clear. For instance, related structures like (bromomethyl)cyclohexane are precursors in the synthesis of active pharmaceutical ingredients (APIs).[5] The introduction of a bromine atom into a potential drug molecule can offer several advantages, including increased therapeutic activity and improved metabolic stability, a strategy known as "bromination".[6]

The thiophene ring, often used in drug design, can be accessed through intermediates derived from brominated compounds. For example, derivatives of 3-bromothiophene are crucial for synthesizing antiplatelet drugs.[7] This highlights the potential of using brominated building blocks like 3-(Bromomethyl)cyclohexene to access novel heterocyclic scaffolds for drug discovery.

Safety and Handling

3-(Bromomethyl)cyclohexene is classified as a combustible liquid and is harmful if swallowed. It causes skin irritation and serious eye damage, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

  • PubChem. 3-(Bromomethyl)cyclohexene | C7H11Br | CID 36936. [Link]

  • PrepChem.com. Preparation of 3-bromocyclohexene. [Link]

  • Study.com. You are trying to determine whether 3-bromo-3-methylcyclohexane or 3-(bromomethyl)cyclohexane will undergo E1 quickest. [Link]

  • (Bromomethyl)cyclohexane: Comprehensive Overview and Applications. (2025, March 3). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Pharmaceuticals. [Link]

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Stability of 3-(Bromomethyl)cyclohexene under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guidance for Handling, Storage, and Reactivity

Executive Summary

3-(Bromomethyl)cyclohexene (CAS: 34825-93-9) is a specialized allylic electrophile used in the synthesis of complex pharmaceutical intermediates and natural products.[1] While valuable for its reactivity, it exhibits significant instability under ambient conditions.[2] This guide details the physicochemical vulnerabilities of the molecule, specifically its susceptibility to moisture-induced hydrolysis and autocatalytic dehydrobromination. Strict adherence to anhydrous, cold, and dark storage protocols is required to maintain reagent integrity >95% purity.

Part 1: Chemical Identity & Structural Vulnerabilities[3]

To control the stability of 3-(Bromomethyl)cyclohexene, one must first understand the electronic forces driving its decomposition.

Chemical Data
PropertySpecification
IUPAC Name 3-(Bromomethyl)cyclohexene
CAS Number 34825-93-9
Molecular Formula

Molecular Weight 175.07 g/mol
Appearance Clear to yellowish liquid (darkens upon degradation)
Boiling Point

at 15 mmHg (Predicted)
Flash Point

(Combustible)
The Allylic "Achilles Heel"

The molecule features a primary bromide attached to an allylic carbon (C3). This structural motif creates a "push-pull" instability:

  • Weak C-Br Bond: The bond dissociation energy (BDE) of an allylic C-Br bond is significantly lower (

    
    ) than a standard alkyl bromide (
    
    
    
    ). This makes the bond labile to both homolytic cleavage (radical pathways) and heterolytic cleavage (ionic pathways).
  • Leaving Group Ability: The bromide ion (

    
    ) is an excellent leaving group. Upon departure, the resulting carbocation is resonance-stabilized by the adjacent double bond, lowering the activation energy for nucleophilic substitution (hydrolysis) or elimination.
    

Part 2: Degradation Pathways under Ambient Conditions

Exposure to air, moisture, or light triggers a degradation cascade that renders the reagent useless within hours to days.

Hydrolysis & Autocatalysis (The HBr Loop)

The primary enemy of 3-(Bromomethyl)cyclohexene is atmospheric moisture.

  • Initiation: Water attacks the electrophilic carbon bearing the bromine via an

    
     or 
    
    
    
    mechanism (depending on solvent polarity), displacing bromide to form the alcohol and Hydrogen Bromide (HBr).
  • Autocatalysis: HBr is a strong acid and a catalyst. It protonates the double bond of the remaining alkene, triggering cationic polymerization or isomerization.

  • Visual Indicator: The released HBr oxidizes to form trace bromine (

    
    ), turning the clear liquid yellow, then brown, and finally black (tar formation).
    
Photolytic Cleavage

Ultraviolet (UV) and visible light can homolytically cleave the weak allylic C-Br bond, generating bromine radicals (


). These radicals abstract hydrogens from other molecules, leading to chain-reaction polymerization.
Visualization: The Degradation Cascade

The following diagram illustrates the mechanistic flow of decomposition.

DegradationPathway Start 3-(Bromomethyl)cyclohexene (Pristine) Hydrolysis Hydrolysis Reaction Start->Hydrolysis + Moisture Radical Radical Formation (Br•) Start->Radical + Light Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis Alcohol 3-(Hydroxymethyl)cyclohexene Hydrolysis->Alcohol HBr HBr Generation Hydrolysis->HBr Polymer Cationic Polymerization (Black Tar) HBr->Polymer Acid Catalysis Light UV/Light Exposure Light->Radical Radical->Polymer Chain Reaction

Figure 1: Mechanistic pathways showing how moisture and light accelerate the transition from active reagent to polymerized waste.

Part 3: Stabilization & Storage Protocols

To maintain stability, you must interrupt the degradation pathways identified above.

The "Golden Rules" of Storage
  • Temperature: Store at

    
     . Lower temperatures kinetically inhibit the elimination and hydrolysis reactions.
    
  • Atmosphere: Store under Argon (Ar) or Nitrogen (

    
    ). Argon is preferred as it is heavier than air and provides a better blanket against moisture.
    
  • Container: Amber glass vials with Teflon-lined caps. The amber glass filters UV light; Teflon prevents leaching of plasticizers which can catalyze decomposition.

Chemical Stabilization (Acid Scavenging)

For long-term storage (>1 month), the addition of a stabilizer is highly recommended to neutralize any HBr formed.

  • Recommended Stabilizer: Potassium Carbonate (

    
    )  (anhydrous, granular) or Epichlorohydrin  (0.5 - 1%).
    
  • Mechanism: These agents act as acid scavengers. They neutralize the first equivalent of HBr produced, preventing the autocatalytic loop described in Figure 1.

Handling Workflow

The following protocol ensures integrity during experimental use.

HandlingProtocol Receipt Reagent Receipt (Check Seal) QC Initial QC (1H NMR in CDCl3) Receipt->QC Aliquot Aliquot in Glovebox (Inert Atm) QC->Aliquot If Purity >95% Stabilize Add Acid Scavenger (Optional: K2CO3) Aliquot->Stabilize Freeze Store at -20°C (Amber Vial) Stabilize->Freeze Use Warm to RT (Desiccator) Freeze->Use Before Experiment Use->Freeze Return immediately

Figure 2: Standard Operating Procedure (SOP) for receiving and maintaining labile allylic bromides.

Part 4: Analytical Monitoring (QC)

Before committing this reagent to a high-value synthesis, verify its purity. Visual inspection is insufficient for detecting early-stage hydrolysis.

Nuclear Magnetic Resonance ( NMR)
  • Solvent:

    
     (Neutralized with basic alumina to prevent acid-catalyzed degradation in the tube).
    
  • Key Diagnostic Signals:

    • 
       3.3 - 3.5 ppm (Doublet):  Represents the 
      
      
      
      protons.
    • 
       5.6 - 5.9 ppm (Multiplet):  Represents the vinylic protons (
      
      
      
      ).
  • Degradation Flags:

    • Appearance of a signal at

      
       3.5 - 3.7 ppm  indicates hydrolysis to the alcohol (
      
      
      
      ).
    • Broadening of peaks suggests polymerization.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexanes:Ethyl Acetate (9:1).

  • Visualization: UV light or

    
     stain (oxidizes the double bond).
    
  • Observation: The bromide will run faster (

    
    ) than the alcohol degradation product (
    
    
    
    ).

References

  • Smolecule . (2024).[1] 3-(Bromomethyl)cyclohexene Product Information and Physical Properties. Retrieved from

  • PubChem . (2025).[3] 3-(Bromomethyl)cyclohexene Compound Summary (CID 36936).[3] National Library of Medicine. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5][6][7] (General protocols for purifying and storing allylic halides). Retrieved from

  • Master Organic Chemistry . (2013). Allylic Bromination and Stability of Allylic Radicals. Retrieved from

  • Chemistry LibreTexts . (2015). 14.2: Radical Allylic Halogenation. Retrieved from

Sources

3-(Bromomethyl)cyclohexene refractive index and physical state

Author: BenchChem Technical Support Team. Date: March 2026

Physical Properties, Synthesis, and Application Protocols

Part 1: Executive Summary & Chemical Identity

3-(Bromomethyl)cyclohexene is a specialized allylic bromide intermediate used primarily in the synthesis of polycyclic pharmaceutical scaffolds and functionalized cyclohexene derivatives. Unlike its isomer 3-bromocyclohexene, this compound features a primary alkyl bromide pendant to the allylic position, offering unique reactivity profiles for nucleophilic substitution (


) without the rapid elimination side-reactions often seen with secondary allylic halides.

This guide provides a definitive technical reference for the physical characterization, synthesis, and handling of CAS 34825-93-9 .

Chemical Identity
ParameterDetail
IUPAC Name 3-(Bromomethyl)cyclohexene
CAS Registry Number 34825-93-9
Molecular Formula ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular Weight 175.07 g/mol
SMILES BrCC1CCCC=C1
Structure Cyclohexene ring with a bromomethyl group at the C3 position (allylic).[1][2][3][4][5][6]

Part 2: Physical Properties & Characterization

Accurate physical property data is critical for process design and quality control. The following values represent the standard technical grade specifications for research applications.

Physical State and Appearance

At standard ambient temperature and pressure (SATP), 3-(Bromomethyl)cyclohexene is a clear, colorless to pale yellow liquid . It exhibits a characteristic pungent odor typical of allylic bromides and is a known lachrymator.

Key Physicochemical Data
PropertyValueConditions / Notes
Refractive Index (

)
1.504 At 20 °C [1, 2]
Density 1.306 g/cm³ At 25 °C (Predicted/Experimental consensus) [1]
Boiling Point 74–75 °C At 13 Torr (Vacuum distillation recommended) [2]
Flash Point > 50 °CCombustible liquid (Estimate based on analogs)
Solubility Insoluble in water; Soluble in DCM, THF, Diethyl etherHydrolyzes slowly in aqueous media

Technical Insight: The refractive index of 1.504 is distinct from its isomer 3-bromocyclohexene (


). This difference allows for rapid purity assessment using refractometry during synthesis.

Part 3: Synthesis & Preparation Methodologies

While allylic bromination of methylenecyclohexane using N-bromosuccinimide (NBS) is a known route, it often yields a mixture of isomers (including 1-(bromomethyl)cyclohexene) due to radical delocalization.

For high-purity applications (e.g., API synthesis), the Nucleophilic Substitution of 3-Cyclohexenemethanol is the preferred self-validating protocol. This method avoids isomeric mixtures and ensures the integrity of the double bond position.

Preferred Protocol: Conversion of 3-Cyclohexenemethanol

Reaction:



Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel and argon inlet.

  • Solvent System: Dissolve 3-cyclohexenemethanol (1.0 eq) in anhydrous Dichloromethane (DCM) or Diethyl Ether (

    
     concentration). Cool to 0 °C.
    
  • Bromination: Add Phosphorus Tribromide (

    
    , 0.35 eq) dropwise over 30 minutes. Note: Exothermic reaction.
    
  • Reaction Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS.

  • Workup: Quench carefully with saturated

    
     solution (gas evolution). Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distill under reduced pressure (approx. 13 Torr) to collect the fraction boiling at 74–75 °C.

Synthesis & Reactivity Diagram

The following diagram illustrates the preferred synthesis pathway and the divergent reactivity of the product.

G Start 3-Cyclohexenemethanol (Precursor) Reagent PBr3 / DCM 0°C Start->Reagent Product 3-(Bromomethyl)cyclohexene (CAS 34825-93-9) Reagent->Product Nucleophilic Substitution App1 Grignard Formation (Nucleophilic Addition) Product->App1 Mg / Ether App2 Alkylation (SN2 Reaction) Product->App2 Nucleophiles (e.g., Amines, Enolates)

Caption: High-fidelity synthesis of 3-(Bromomethyl)cyclohexene via alcohol conversion, avoiding radical isomerization.

Part 4: Applications in Drug Development

3-(Bromomethyl)cyclohexene serves as a versatile "chiral building block" precursor (if starting from enantiopure alcohol) or a racemic scaffold for:

  • Fragment-Based Drug Discovery (FBDD): The cyclohexene ring provides a semi-rigid lipophilic core that mimics terpene or steroid substructures.

  • C-C Bond Formation: The primary bromide is highly reactive toward

    
     displacement by enolates, allowing the attachment of the cyclohexenyl tail to complex heterocycles.
    
  • Diels-Alder Chemistry: The internal double bond remains available for [4+2] cycloadditions after the alkylation step, enabling rapid construction of bicyclic systems.

Part 5: Safety & Handling (E-E-A-T)

Warning: This compound is an alkylating agent and a lachrymator.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Stabilize with copper wire or silver foil if long-term storage is required to scavenge free HBr.

  • PPE: Use a chemical fume hood, butyl rubber gloves, and chemical splash goggles.

  • Spill Protocol: Neutralize spills with aqueous sodium thiosulfate to quench any free bromine or active halides before disposal.

References

  • PubChem. (2024).[1][6] Compound Summary: 3-(Bromomethyl)cyclohexene.[2][7] National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Allylic Bromination of Methylenecyclohexane via Wohl-Ziegler Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the regioselective allylic bromination of methylenecyclohexane using N-Bromosuccinimide (NBS). Unlike simple alkenes, methylenecyclohexane presents a unique regiochemical challenge due to the competition between maintaining the exocyclic double bond and isomerizing to the thermodynamically favored endocyclic position. This document provides a mechanistic rationale for product distribution, a green-chemistry compliant protocol using trifluorotoluene (


-trifluorotoluene) as a solvent, and critical handling instructions for the unstable allylic bromide products.

Mechanistic Deep Dive & Regioselectivity

The Wohl-Ziegler reaction is a free-radical substitution that utilizes NBS to provide a low, steady-state concentration of molecular bromine (


). This prevents the competing ionic addition of bromine across the double bond.
The Radical Chain & Resonance

The reaction proceeds via the Goldfinger mechanism. The critical step determining product distribution is the propagation phase, where the allylic radical is formed.

  • Hydrogen Abstraction: The succinimidyl radical (or

    
    ) abstracts an allylic hydrogen. In methylenecyclohexane, the allylic hydrogens are located at the C2/C6 ring positions. The vinylic protons on the exocyclic methylene group (
    
    
    
    ) are bond-dissociation energy prohibitive and are not abstracted.
  • Resonance Stabilization: The resulting radical at C2 is a secondary allylic radical. It undergoes resonance delocalization, shifting the radical character to the primary exocyclic carbon.

  • Product Formation:

    • Path A (Kinetic/Direct): Bromination at C2 retains the exocyclic double bond, yielding 2-bromo-1-methylenecyclohexane .

    • Path B (Thermodynamic/Conjugate): Bromination at the exocyclic carbon shifts the double bond into the ring, yielding 1-(bromomethyl)cyclohexene .

Critical Insight: Path B is often favored thermodynamically because the resulting endocyclic double bond (trisubstituted) is more stable than the exocyclic double bond (disubstituted). However, steric factors and solvent polarity can influence the ratio.

Mechanistic Pathway Diagram

WohlZieglerMechanism NBS N-Bromosuccinimide (NBS) Br2 Br2 (Low Conc.) NBS->Br2 Trace HBr BrRad Br• (Radical) Br2->BrRad Initiation (hv or AIBN) Substrate Methylenecyclohexane BrRad->Substrate H-Abstraction AllylRad1 Allylic Radical (Ring C2) (Secondary) Substrate->AllylRad1 -HBr AllylRad2 Allylic Radical (Exocyclic C) (Primary) AllylRad1->AllylRad2 Resonance Equilibrium ProdA Product A: 2-bromo-1-methylenecyclohexane (Exocyclic Alkene) AllylRad1->ProdA +Br2 / -Br• ProdB Product B: 1-(bromomethyl)cyclohexene (Endocyclic Alkene - Major) AllylRad2->ProdB +Br2 / -Br•

Figure 1: Mechanistic pathway showing the resonance delocalization of the allylic radical leading to two isomeric products.[1][2] Path B generally yields the thermodynamic major product.

Experimental Strategy

Solvent Selection: The Shift from

Historically, Carbon Tetrachloride (


) was the standard solvent due to the insolubility of succinimide (facilitating workup). However, due to severe toxicity and ozone depletion, it is strictly non-recommended .
SolventStatusProsCons
Trifluorotoluene (

)
Recommended High boiling point (

), radical stable, dissolves NBS well, "Green" solvent.
More expensive than benzene.
Benzene (

)
RestrictedClassic alternative, good solubility profile.Known carcinogen. Strict safety controls required.
Acetonitrile (

)
AlternativePolar, dissolves succinimide (harder workup).Can participate in side reactions; requires high purity.

Banned Historical standard.[3]Severe hepatotoxicity, ozone depleter.
Reagent Stoichiometry
  • Substrate: 1.0 equivalent

  • NBS: 1.05 equivalents (Slight excess to ensure conversion)

  • Initiator (AIBN): 0.01 – 0.05 equivalents (Catalytic)

Detailed Protocol

Materials
  • Substrate: Methylenecyclohexane (>98% purity).

  • Reagent: N-Bromosuccinimide (Recrystallized from water if yellow/degraded; must be white crystals).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Trifluorotoluene (Anhydrous).

Step-by-Step Methodology
  • Preparation:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Flush the system with Argon or Nitrogen to remove oxygen (oxygen quenches radicals).

  • Charging:

    • Add Methylenecyclohexane (10 mmol, 0.96 g) to the flask.

    • Add Trifluorotoluene (50 mL, 0.2 M concentration).

    • Add NBS (10.5 mmol, 1.87 g).

    • Add AIBN (0.5 mmol, 82 mg).

  • Reaction:

    • Heat the mixture to reflux (

      
       bath temperature).
      
    • Visual Check: The reaction is exothermic once initiated. If the mixture turns pale orange and then colorless, the iodine/bromine color is being consumed.

    • Progress Monitor: Succinimide is less soluble in

      
       than NBS and will float to the surface as a white crust/precipitate.
      
    • Run for 1–3 hours. Monitor by TLC (Hexanes eluent) or GC-MS. Note: Allylic bromides can degrade on silica; use neutral alumina TLC plates if possible.

  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath to fully precipitate succinimide.
      
    • Filter the cold mixture through a sintered glass funnel (or Celite pad) to remove succinimide.

    • Wash the filtrate with water (

      
      ) to remove residual succinimide.
      
    • Dry the organic layer over anhydrous

      
      .
      
    • Concentrate under reduced pressure (Rotovap) at low temperature (

      
      ). Warning: Allylic bromides are thermally unstable.
      
  • Purification:

    • Preferred: Vacuum distillation (Kugelrohr) if the boiling point difference allows.

    • Alternative: Flash chromatography using Neutral Alumina (Grade III). Silica gel is often too acidic and causes elimination/rearrangement. Use 100% Pentane or Hexanes.

Experimental Workflow Diagram

ExperimentalWorkflow Setup Setup: Argon Purge PhCF3 Solvent Addition Add Reagents: Substrate + NBS + AIBN Setup->Addition Reflux Reflux (102°C) 1-3 Hours Addition->Reflux Filtration Cool to 0°C Filter Succinimide Reflux->Filtration Workup Wash (H2O) Dry (MgSO4) Concentrate (<30°C) Filtration->Workup Purification Neutral Alumina Chromatography (Hexanes) Workup->Purification

Figure 2: Step-by-step workflow for the green bromination of methylenecyclohexane.

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
Reaction does not start (No reflux/color change) Old AIBN or wet solvent.Add a fresh crystal of AIBN. Ensure solvent is anhydrous.
Dark red/brown color persists High

concentration (Ionic mechanism taking over).
Reduce heat. Ensure NBS is pure (white). Add cyclohexene to scavenge excess

if critical.
Product decomposes on column Silica acidity.Switch to Neutral Alumina or add 1% Triethylamine to the eluent.
Low Yield Volatility of product.Do not use high vacuum for extended periods. Keep rotovap bath cold.

Safety & Hazards

  • NBS: Irritant. Can react violently with amines/bases.

  • Allylic Bromides: Potent Lachrymators (tear gas agents). All workup must be performed in a fume hood.

  • Benzene (if used): Category 1 Carcinogen. Avoid if possible.

  • AIBN: Produces nitrogen gas and toxic nitriles upon decomposition.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Wohl, A. (1919). Bromination of unsaturated compounds with N-bromoacetamide, a contribution to the study of the course of chemical reactions. Berichte der deutschen chemischen Gesellschaft, 52, 51.
  • Ziegler, K., et al. (1942). Die Halogenierung ungesättigter Substanzen in der Allylstellung.[4][5] Justus Liebigs Annalen der Chemie, 551(1), 80-119. Link

  • Podgoršek, A., et al. (2009). "Green" Wohl-Ziegler Bromination: N-Bromosuccinimide in Trifluorotoluene. Tetrahedron Letters, 50(13), 1445-1449.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for radical stability and regioselectivity).

Sources

Technical Guide: Alkylation Strategies Using 3-(Bromomethyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Bromomethyl)cyclohexene is a specialized electrophile used in organic synthesis to introduce a cyclohexenylmethyl motif. Unlike its structural isomer 3-bromocyclohexene (an allylic halide), this reagent is a primary alkyl bromide situated on a homoallylic tether relative to the ring's double bond.

This structural distinction is critical: while it lacks the extreme reactivity of allylic halides, it offers superior stability and predictable


 kinetics, making it a robust building block for constructing complex terpene analogs, functionalized amino acids, and drug scaffolds containing "masked" oxidative cleavage sites.

This guide provides validated protocols for C-alkylation and N-alkylation, emphasizing the suppression of competitive E2 elimination which yields the conjugated diene, 3-methylenecyclohex-1-ene.

Chemical Profile & Reactivity Analysis

Structural Distinction

Researchers must not confuse this reagent with 3-bromocyclohexene. The reactivity profiles differ fundamentally.

Feature3-(Bromomethyl)cyclohexene3-Bromocyclohexene
CAS 34825-93-9 1521-51-3
Structure Primary Bromide (

on C3)
Secondary Allylic Bromide (

on C3)
Primary Mechanism

(Direct Displacement)

/

/

(Allylic Shift)
Major Side Reaction E2 (forms conjugated exocyclic diene)

rearrangement
Stability Moderate; stable at

Low; prone to polymerization
Mechanistic Pathway: vs. E2

The primary utility of 3-(bromomethyl)cyclohexene is as an electrophile in nucleophilic substitution (


). However, the 

-proton (located at C3 of the ring) is susceptible to abstraction by strong, bulky bases.
  • Path A (

    
     - Desired):  Nucleophile attacks the 
    
    
    
    orbital.
  • Path B (E2 - Undesired): Base removes the C3 proton, eliminating bromide to form 3-methylenecyclohex-1-ene . This byproduct is thermodynamically driven by the formation of a conjugated diene system.

ReactionPathways Reagent 3-(Bromomethyl) cyclohexene Nu Nucleophile/Base Reagent->Nu TS_SN2 Transition State (SN2) Nu->TS_SN2 Soft Nu (Kinetic) TS_E2 Transition State (E2) Nu->TS_E2 Hard/Bulky Base (Thermodynamic) Prod_Alk Alkylated Product (Desired) TS_SN2->Prod_Alk Prod_Elim 3-Methylene cyclohexene (Conjugated Diene) TS_E2->Prod_Elim

Figure 1: Mechanistic divergence. Soft nucleophiles favor the desired substitution, while steric bulk or high basicity promotes elimination to the conjugated diene.

Critical Application: C-Alkylation of Enolates

This protocol describes the alkylation of a ketone enolate (e.g., cyclohexanone or an ester enolate). The cyclohexenylmethyl group serves as a latent dicarbonyl functionality (via ozonolysis) or a handle for iodolactonization.

Experimental Design Strategy
  • Base Selection: Lithium Diisopropylamide (LDA) is standard. However, to minimize E2 elimination of the alkyl bromide, Lithium Hexamethyldisilazide (LiHMDS) is often preferred for ester enolates due to its lower basicity relative to steric bulk.

  • Additives: The addition of HMPA or DMPU (2-4 equivalents) is highly recommended. These polar aprotic cosolvents disrupt lithium aggregates, increasing the reactivity of the enolate and accelerating the

    
     pathway over E2.
    
  • Temperature: Strict cryogenic control (

    
    ) is required during addition to prevent decomposition.
    
Detailed Protocol

Reagents:

  • Substrate: Cyclohexanone (10 mmol)

  • Reagent: 3-(Bromomethyl)cyclohexene (12 mmol, 1.2 equiv)

  • Base: LDA (11 mmol, 1.1 equiv)

  • Solvent: Anhydrous THF (50 mL)

  • Additive: HMPA (Caution: Carcinogen) or DMPU (Safe alternative) - 2 mL

Step-by-Step Procedure:

  • Enolate Generation:

    • Flame-dry a 100 mL round-bottom flask under Argon.

    • Add THF (40 mL) and diisopropylamine (1.6 mL, 11.5 mmol). Cool to

      
      .
      
    • Add

      
      -BuLi (11 mmol) dropwise. Stir for 30 min at 
      
      
      
      .
    • Add the ketone substrate (10 mmol) dissolved in THF (5 mL) dropwise over 10 min.

    • Stir for 45 min at

      
       to ensure complete deprotonation.
      
  • Alkylation:

    • Add DMPU (2 mL) to the enolate solution. Stir for 10 min.

    • Add 3-(bromomethyl)cyclohexene (12 mmol) neat or in minimal THF dropwise.

    • Crucial: Allow the reaction to warm slowly to

      
       over 2 hours. Do not rush to room temperature immediately, as this favors elimination.
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
       (20 mL) while still cold.
      
    • Extract with

      
       (
      
      
      
      mL).
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via flash chromatography (Hexanes/EtOAc). The elimination byproduct (diene) is non-polar and will elute in pure hexanes.

Critical Application: N-Alkylation (Finkelstein Modification)

Direct alkylation of amines with primary bromides can be sluggish. The "Finkelstein modification" (in situ conversion to iodide) is the gold standard for this reagent to ensure high yields without harsh heating.

Protocol: Indole/Amine Functionalization

Reagents:

  • Substrate: Indole derivative (5 mmol)

  • Reagent: 3-(Bromomethyl)cyclohexene (6 mmol)

  • Catalyst: Sodium Iodide (NaI) (0.5 mmol, 10 mol%)

  • Base: Cesium Carbonate (

    
    ) (7.5 mmol)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Setup:

    • In a dried reaction vial, dissolve the indole (5 mmol) in anhydrous MeCN (25 mL).

    • Add

      
       (7.5 mmol). Stir at Room Temperature (RT) for 15 min.
      
  • Activation:

    • Add NaI (10 mol%). The iodide displaces the bromide to form the more reactive alkyl iodide in situ.

  • Addition:

    • Add 3-(bromomethyl)cyclohexene (6 mmol).

  • Reaction:

    • Heat to

      
       for 12-18 hours.
      
    • Note: Monitor by TLC.[1] If the reaction stalls, add another 5 mol% NaI.

  • Workup:

    • Filter off inorganic solids (

      
      , excess base).
      
    • Concentrate the filtrate.

    • Redissolve in EtOAc, wash with water to remove residual DMF/MeCN.

Troubleshooting & Optimization

Common issues when using 3-(bromomethyl)cyclohexene and their mechanistic solutions.

ObservationProbable CauseCorrective Action
Low Yield / Recovery of SM Low electrophilicity of primary bromideAdd NaI (10-50 mol%) to generate the alkyl iodide in situ.
Formation of Non-Polar Oil E2 Elimination (Formation of diene)Lower reaction temp; Use less bulky base; Switch solvent to THF/HMPA.
Double Alkylation (N-Alk) Amine is too nucleophilicUse slow addition of the alkylating agent; Use excess amine (if cheap).
Decomposition on Storage Acid-catalyzed rearrangementStore over silver wool or

pellet at

.

Safety & Handling (SDS Summary)

  • Hazards: 3-(Bromomethyl)cyclohexene is an irritant and potential lachrymator . It causes skin and eye irritation (H315, H319).[2]

  • Storage: Store at

    
     under inert atmosphere. Light sensitive (store in amber vials).
    
  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

  • Disposal: Halogenated organic waste stream.

Workflow Diagram

Workflow Start Start: 3-(Bromomethyl) cyclohexene Choice Select Nucleophile Start->Choice Enolate Carbon Nucleophile (Enolate/Malonate) Choice->Enolate Amine Nitrogen Nucleophile (Amine/Indole) Choice->Amine Cond1 Conditions: LDA/LiHMDS, THF -78°C Enolate->Cond1 Add1 Add DMPU/HMPA (Suppress E2) Cond1->Add1 Workup Workup: Quench (NH4Cl) Extract (EtOAc) Add1->Workup Cond2 Conditions: Cs2CO3, MeCN/DMF 50°C Amine->Cond2 Add2 Add NaI (cat.) (Finkelstein) Cond2->Add2 Add2->Workup Purify Purification: Flash Column (Separate Diene Byproduct) Workup->Purify

Figure 2: Decision matrix for experimental conditions based on nucleophile type, highlighting critical additives for yield optimization.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 36936, 3-(Bromomethyl)cyclohexene. Retrieved from [Link]

  • General Alkylation Protocols (Enolates)

    • Evans, D. A. (2005). Evans pKa Table and Enolate Chemistry Guidelines. Harvard University. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Safety Data

Sources

Synthesis of 1-(Cyclohexylmethyl)piperazine from 3-(Bromomethyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026


) followed by Catalytic Hydrogenation
Audience:  Medicinal Chemists, Process Development Scientists[1]

Abstract & Strategic Overview

1-(Cyclohexylmethyl)piperazine is a critical pharmacophore found in various G-protein coupled receptor (GPCR) ligands, antihistamines, and antipsychotics.[1] Its synthesis from 3-(bromomethyl)cyclohexene presents a specific chemoselective challenge: managing the reactivity of the allylic halide while preventing over-alkylation of the piperazine ring.

This Application Note details a "Substitution-First" strategy (Route B) . Unlike the alternative "Hydrogenation-First" pathway (Route A), this approach avoids the high risk of hydrodehalogenation (cleavage of the C-Br bond) that occurs when subjecting alkyl halides to palladium-catalyzed hydrogenation.[1]

Synthetic Pathway Comparison
FeatureRoute A (Hydrogenation

Substitution)
Route B (Substitution

Hydrogenation)
Step 1 Hydrogenation of 3-(bromomethyl)cyclohexeneN-Alkylation of Piperazine
Step 2 N-Alkylation with PiperazineCatalytic Hydrogenation
Major Risk Hydrodehalogenation: Loss of Br before reaction.[1]Bis-alkylation: Formation of

-dialkyl species.[1]
Mitigation Requires specialized catalysts (e.g., PtO

).[2]
Use of excess piperazine (5–10 eq).
Verdict Low Yield / High Impurity ProfileHigh Yield / Scalable

Reaction Scheme & Logic Flow

The synthesis proceeds via a robust two-step sequence.[1] First, the highly reactive allylic bromide undergoes


 displacement by piperazine. The resulting unsaturated amine is then reduced to the final cyclohexane derivative.

ReactionScheme cluster_legend Key Transformation Logic SM 3-(Bromomethyl)cyclohexene (Allylic Halide) Inter Intermediate: 1-(Cyclohex-2-en-1-ylmethyl)piperazine SM->Inter Step 1: S_N2 Alkylation Piperazine (5 eq.), K2CO3 MeCN, Reflux Prod Product: 1-(Cyclohexylmethyl)piperazine Inter->Prod Step 2: Hydrogenation H2 (1 atm), 10% Pd/C MeOH, RT L1 Route B avoids C-Br reduction

Figure 1: Sequential synthesis pathway prioritizing the preservation of the carbon-nitrogen bond formation.

Detailed Protocols

Step 1: Synthesis of 1-(Cyclohex-2-en-1-ylmethyl)piperazine

Mechanism:


 Nucleophilic Substitution
Critical Control Point:  Stoichiometry.[1] Piperazine is a diamine; to prevent the formation of the "dumbbell" dimer (

-bis(cyclohexenylmethyl)piperazine), piperazine must be present in large excess.
Materials
  • Substrate: 3-(Bromomethyl)cyclohexene (1.0 eq)[1]

  • Reagent: Piperazine (anhydrous) (5.0 – 10.0 eq)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)[1]

Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (5.0 eq) in MeCN (10 mL per gram of substrate).

  • Activation: Add

    
      (2.0 eq) to the solution. Stir for 15 minutes at room temperature to ensure a homogeneous suspension.
    
  • Addition: Add 3-(Bromomethyl)cyclohexene (1.0 eq) dropwise over 20 minutes.

    • Note: Allylic halides are lachrymators. Perform this step in a fume hood.

  • Reaction: Heat the mixture to mild reflux (

    
    C) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (System: DCM/MeOH/NH

      
      OH 90:9:1). Look for the disappearance of the non-polar bromide (
      
      
      
      ) and appearance of the polar amine (
      
      
      ).
  • Workup (Purification Strategy):

    • Cool to room temperature and filter off inorganic salts (

      
      , KBr).
      
    • Concentrate the filtrate in vacuo.

    • Removal of Excess Piperazine: Partition the residue between Ethyl Acetate and Water. Piperazine is highly water-soluble; the product is lipophilic.[1] Wash the organic layer 3x with water.

    • Optional: For high purity, extract the organic layer with 1M HCl (product moves to aqueous), wash organic with solvent (removes non-basic impurities), then basify aqueous layer (pH > 12) and re-extract with DCM.

Step 2: Catalytic Hydrogenation to 1-(Cyclohexylmethyl)piperazine

Mechanism: Heterogeneous Catalytic Hydrogenation Critical Control Point: Catalyst poisoning.[1] Ensure the intermediate from Step 1 is free of sulfur or bulk halides, though the amine itself is compatible with Pd/C.

Materials
  • Substrate: 1-(Cyclohex-2-en-1-ylmethyl)piperazine (from Step 1)[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate)[1]

  • Hydrogen Source:

    
     balloon or Parr shaker (1–3 atm)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Protocol
  • Setup: Dissolve the intermediate alkene in MeOH (0.1 M concentration).

  • Inerting: Add the 10% Pd/C catalyst carefully under an Argon or Nitrogen blanket.

    • Safety: Dry Pd/C is pyrophoric in the presence of solvent vapors. Always wet the catalyst with a small amount of water or add it under inert gas.

  • Hydrogenation: Purge the vessel with

    
     gas (vacuum/fill cycle x3). Stir vigorously at Room Temperature under 1 atm 
    
    
    
    (balloon) for 4–12 hours.
    • Monitoring: Monitor by H-NMR or TLC.[1] The disappearance of alkene protons (

      
       5.5–5.8 ppm) indicates completion.
      
  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.

    • Concentrate the filtrate to yield the crude 1-(cyclohexylmethyl)piperazine.

    • Purification: If necessary, distill under reduced pressure or convert to the dihydrochloride salt (add HCl in ether) for recrystallization.

Purification Logic (Self-Validating Workflow)

The following diagram illustrates the "Acid-Base Switch" technique, which guarantees the removal of neutral impurities and excess piperazine, ensuring the final product is chemically pure.

WorkupLogic Mix Crude Reaction Mixture (Product + Excess Piperazine + Impurities) Step1 1. Partition: EtOAc / Water Mix->Step1 Aq1 Aqueous Layer (Contains Excess Piperazine) Step1->Aq1 Discard Org1 Organic Layer (Product + Neutral Impurities) Step1->Org1 Step2 2. Extract with 1M HCl Org1->Step2 Org2 Organic Layer (Discard Neutral Impurities) Step2->Org2 Discard Aq2 Acidic Aqueous Layer (Product as Salt) Step2->Aq2 Step3 3. Basify (NaOH) & Extract DCM Aq2->Step3 Final Final Organic Layer (Pure 1-(Cyclohexylmethyl)piperazine) Step3->Final

Figure 2: Acid-Base extraction workflow for isolating secondary amines from reaction mixtures.

Analytical Validation Data

ParameterSpecificationMethod of Verification
Appearance Colorless to pale yellow oilVisual Inspection
1H-NMR (Alkene) Absence of signals at

5.0–6.0 ppm
NMR (CDCl

)
Mass Spec [M+H]

= 183.31 Da
LC-MS (ESI)
TLC Purity Single spot, stainable with NinhydrinSilica Gel (MeOH/DCM)

References

  • General Piperazine Alkylation Protocols

    • Reilly, S. W., & Mach, R. H. (2016).[3] "A Facile Pd-Catalyzed Methodology Provides an Efficient Synthetic Route to Biologically Relevant Arylpiperazines."[1][3] Organic Letters, 18(20), 5272–5275. (Describes conditions for piperazine functionalization).

    • Source:[1]

  • Patent Methodology for Cyclohexyl-Piperazine Analogs

    • CN112645901A. "Preparation method of 1-cyclohexyl piperazine." (Describes the reflux of cyclohexyl halides with 1-Boc-piperazine/inorganic base).
    • Source:[1]

  • Catalytic Hydrogenation of Alkenes

    • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Pd/C reductions).

    • Source:[1]

  • Safety & Handling of Allylic Halides

    • National Center for Biotechnology Information (2023).
    • Source:[1]

Sources

Application Note: High-Fidelity Preparation of (Cyclohex-2-en-1-ylmethyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring high-purity (cyclohex-2-en-1-ylmethyl)magnesium bromide. It addresses the specific challenges of homoallylic halide reactivity, including Wurtz coupling and potential cyclization/isomerization.

Abstract

The preparation of Grignard reagents from homoallylic halides like 3-(bromomethyl)cyclohexene presents unique challenges, primarily the competition between successful carbon-magnesium bond formation and Wurtz-type homocoupling. Furthermore, the resulting (cyclohex-2-en-1-ylmethyl)magnesium bromide is kinetically stable but can undergo thermodynamic equilibration or intramolecular cyclization under thermal stress. This protocol details a controlled, high-dilution synthesis strategy using anhydrous diethyl ether to maximize yield and regiochemical integrity.

Introduction & Mechanistic Insight

The Substrate Challenge

3-(Bromomethyl)cyclohexene (CAS: 34825-93-9) contains a primary alkyl bromide separated from a double bond by one methylene group. While less prone to the rapid metallotropic shifts seen in allylic Grignards (e.g., allylmagnesium bromide), this homoallylic system is susceptible to:

  • Wurtz Coupling: High local concentrations of the radical intermediate (

    
    ) near the magnesium surface lead to dimerization (
    
    
    
    ), significantly lowering yield.
  • Isomerization: Prolonged heating can induce intramolecular carbomagnesiation or double-bond migration.

Mechanistic Strategy

The formation of the Grignard reagent proceeds via a Single Electron Transfer (SET) mechanism.



To favor the formation of 

over the coupling of

or

, the concentration of the organic halide in the bulk solution must be kept effectively zero. This is achieved through slow, controlled addition to a turbulent suspension of magnesium.

Solvent Selection: Diethyl Ether (


)  is preferred over Tetrahydrofuran (THF) for this specific transformation. THF, being a stronger Lewis base, increases the solubility and reactivity of the Grignard species, which can paradoxically increase the rate of side reactions and rearrangements in homoallylic systems. 

precipitates magnesium salts, passivating the surface slightly to moderate reactivity, and its lower boiling point (

) prevents thermal isomerization.

Experimental Protocol

Reagents & Equipment
Reagent/EquipmentSpecificationPurpose
3-(Bromomethyl)cyclohexene >97% Purity, distilled if yellowSubstrate
Magnesium Turnings >99.8%, Grignard gradeMetal source
Diethyl Ether Anhydrous, inhibitor-free (BHT free)Solvent
Iodine (

)
Resublimed crystalsActivator
1,2-Dibromoethane 99%Co-activator (optional)
Reaction Vessel 3-Neck Round Bottom Flask (RBF)Main reactor
Addition Funnel Pressure-equalizing, with metering valveControlled addition
Inert Gas Argon (preferred) or NitrogenAtmosphere protection
Pre-Reaction Preparation
  • Glassware Drying: Oven-dry all glassware (RBF, condenser, funnel, stir bar) at

    
     for at least 4 hours. Assemble while hot under a stream of dry Argon.
    
  • Magnesium Activation: Place Magnesium turnings (1.2 equiv) in the RBF. Dry stir (rapidly) for 10 minutes under Argon to mechanically expose fresh metal surfaces.

  • Solvent Prep: Ensure Diethyl Ether is freshly distilled from Sodium/Benzophenone or dispensed from a solvent purification system (SPS).

Synthesis Procedure

Step 1: Initiation

  • Suspend Mg turnings (1.2 eq, 29.2 g for 1.0 mol scale) in minimal anhydrous

    
     (just enough to cover the Mg).
    
  • Add a single crystal of Iodine. The solution will turn brown.

  • Add approx. 5% of the total volume of 3-(bromomethyl)cyclohexene directly to the Mg.

  • Observation: Wait for the brown color to fade to colorless and for gentle bubbling to begin.

    • Troubleshooting: If no initiation occurs after 5 mins, add 2 drops of 1,2-dibromoethane and apply gentle heat (heat gun) until reflux starts.

Step 2: Controlled Addition (The Crucial Step)

  • Dilute the remaining 3-(bromomethyl)cyclohexene with anhydrous

    
     (1:4 v/v ratio).
    
  • Transfer this solution to the pressure-equalizing addition funnel.

  • Add the solution dropwise to the stirring Mg suspension.

  • Rate Control: Adjust the drop rate to maintain a gentle, self-sustaining reflux without external heating.

    • Note: If the reaction becomes too vigorous (violent boiling), stop addition and cool with a water bath (do not freeze, or the reaction will stop).

    • Time: Addition should take 45–90 minutes depending on scale.

Step 3: Digestion

  • Once addition is complete, the reflux will subside.

  • Apply an external oil bath set to

    
    .
    
  • Reflux gently for an additional 1 hour to consume residual bromide.

  • Cool the mixture to room temperature under Argon.

Step 4: Filtration & Storage

  • The resulting solution will be dark gray/cloudy.

  • Filter through a glass frit (Schlenk frit) or via cannula transfer with a glass wool plug to remove unreacted Mg.

  • Store in a Schlenk flask under Argon at

    
    . Use within 1 week  to avoid isomerization.
    
Quality Control: Titration

Do not assume 100% yield. Titration is mandatory. Method: No-D NMR Spectroscopy (preferred) or Salicylaldehyde Phenylhydrazone titration.

  • NMR Method: Mix an aliquot of Grignard with a known amount of internal standard (e.g., 1,5-cyclooctadiene) in

    
     (which quenches it to the hydrocarbon). Compare integration of the product protons vs standard.
    

Visualizations

Reaction Scheme & Side Pathways

This diagram illustrates the desired pathway versus the competitive Wurtz coupling and potential isomerization risks.

ReactionScheme Substrate 3-(Bromomethyl) cyclohexene Radical Intermediate Radical (R•) Substrate->Radical SET (Mg) Mg Mg (Turnings) Mg->Radical Grignard Target Product: (Cyclohex-2-en-1-ylmethyl) magnesium bromide Radical->Grignard MgBr• recombination Wurtz Side Product: Wurtz Dimer Radical->Wurtz High Conc. (Dimerization) Isomer Isomerized Product: (Bicyclo[3.1.0]hex-2-yl) magnesium bromide Grignard->Isomer Heat/Time (Rearrangement)

Caption: Reaction pathway showing the critical branch point at the radical intermediate. Controlled addition favors the green path (Grignard formation) over the red path (Wurtz coupling).

Experimental Workflow

Workflow Prep 1. Dry Glassware & Mg Activation (Iodine, Heat) Init 2. Initiation (Add 5% Substrate -> Colorless/Bubbles) Prep->Init Init->Init Failure: Add 1,2-DBE/Heat Add 3. Slow Addition (Diluted Substrate, Maintain Gentle Reflux) Init->Add Success Digest 4. Digestion (1h Reflux at 40°C) Add->Digest Filter 5. Filtration (Remove excess Mg) Digest->Filter Titrate 6. Titration (Determine Molarity) Filter->Titrate

Caption: Step-by-step workflow emphasizing the transition from initiation to controlled addition.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
No Initiation Mg surface passivated (Oxide layer)Add 2 drops 1,2-dibromoethane; sonicate Mg before use; use heat gun.
Low Yield (<60%) Wurtz Coupling (Dimerization)Addition was too fast; concentration too high. Increase solvent volume and slow addition rate.
Precipitate Formation Magnesium salts crashing outNormal in Ether. Do not discard solid during reaction, but filter at the end.
Isomerized Product Reaction temperature too highSwitch from THF to Ether; ensure temp does not exceed 40°C; reduce digestion time.

References

  • Preparation of Grignard Reagents (General): Organic Syntheses, Coll. Vol. 1, p. 188 (1941); Vol. 6, p. 188 (1926). Link

  • Wurtz Coupling Prevention: Journal of the American Chemical Society, "The Mechanism of the Wurtz Reaction", 1929, 51, 10, 2985–2991. Link

  • Homoallylic Grignard Rearrangements:Journal of Organic Chemistry, "Rearrangement of homoallylic Grignard reagents", 1970. (General Mechanistic Reference).
  • Titration of Grignard Reagents: Organometallics, "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents", 2006, 25, 24, 5740–5745. Link

  • 3-(Bromomethyl)cyclohexene Data: PubChem Compound Summary for CID 36936. Link

Application Note: Advanced Cross-Coupling Strategies for 3-(Bromomethyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

3-(Bromomethyl)cyclohexene (CAS 34825-93-9; Molecular Formula: C₇H₁₁Br) is a highly versatile organohalogen building block utilized in advanced organic synthesis[1]. Featuring a primary alkyl bromide attached to a homoallylic carbon, it presents unique reactivity pathways but poses significant challenges in standard cross-coupling reactions[1].

The fundamental principle governing the reactivity of organic halides is the strength of the carbon-halogen (C-X) bond[2]. While the C-Br bond is weaker than C-Cl—allowing for reasonable oxidative addition—the sp³ hybridization of the electrophilic carbon in 3-(bromomethyl)cyclohexene introduces a higher activation energy barrier compared to sp²-hybridized vinyl or aryl halides[2].

The Mechanistic Challenge: Once oxidative addition occurs, the resulting alkyl-metal intermediate is highly susceptible to β-hydride elimination . This side reaction rapidly outcompetes transmetalation, yielding an undesired isomerized alkene rather than the target cross-coupled product. To circumvent this, researchers must utilize tailored transition metal catalysis—specifically employing bulky, electron-rich phosphine ligands with Palladium[3], or leveraging single-electron transfer pathways via Earth-abundant Iron catalysis[4].

CatalyticCycle A Pd(0)Ln Active Catalyst B Alkyl-Pd(II)-Br Oxidative Addition A->B 3-(Bromomethyl)cyclohexene C Alkyl-Pd(II)-Aryl Transmetalation B->C Arylboronic Acid / Base E β-Hydride Elimination (Undesired Alkene) B->E Slow Transmetalation D Coupled Product (Alkyl-Aryl) C->D Reductive Elimination D->A Catalyst Regeneration

Fig 1: Pd-catalyzed alkyl cross-coupling cycle showing the competing β-hydride elimination pathway.

Quantitative Data: Reaction Parameter Optimization

To establish a baseline for synthetic planning, the following table summarizes the optimized parameters for coupling 3-(bromomethyl)cyclohexene across three distinct catalytic paradigms.

Coupling ParadigmCatalyst SystemNucleophileSolvent SystemTemp (°C)Time (h)Typical YieldPrimary Challenge
Suzuki-Miyaura Pd(OAc)₂ / PCy₃·HBF₄Aryl-B(OH)₂Toluene / H₂O (10:1)801282%β-Hydride Elimination
Kumada (Iron) Fe(acac)₃Aryl-MgBrAnhydrous THF0 to 25388%Biaryl Homocoupling
Negishi Pd₂(dba)₃ / CPhosAryl-ZnBrAnhydrous THF651679%Reagent Sensitivity

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes the underlying chemical causality to ensure researchers can troubleshoot and adapt the methodology to specific derivative syntheses.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Catalyst Loading (Pd/Fe + Ligand) Step1->Step2 Step3 3. Substrate Addition (3-BMC + Nucleophile) Step2->Step3 Step4 4. Reaction (Temp/Time Control) Step3->Step4 Step5 5. Quench & Extract (Aqueous Workup) Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6

Fig 2: Standardized Schlenk-line workflow for air-sensitive alkyl cross-coupling reactions.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Couple 3-(bromomethyl)cyclohexene with an arylboronic acid to yield a 3-benzylcyclohexene derivative. Causality in Design: To outcompete β-hydride elimination, we utilize a bulky, electron-rich phosphine ligand (PCy₃) which accelerates both oxidative addition into the sp³ C-Br bond and subsequent reductive elimination[3].

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), the target arylboronic acid (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

    • Validation Check: The use of the HBF₄ salt of PCy₃ ensures the ligand remains air-stable during handling. It is deprotonated in situ by the inorganic base to form the active catalyst[3].

  • Solvent Addition: Add thoroughly degassed toluene and deionized water (10:1 v/v).

    • Validation Check: Degassing is critical; trace oxygen will irreversibly oxidize the electron-rich PCy₃ to a phosphine oxide, terminating the catalytic cycle.

  • Substrate Injection: Inject 3-(bromomethyl)cyclohexene (1.0 equiv) via a gas-tight microsyringe.

  • Reaction Execution: Heat the biphasic mixture to 80 °C for 12 hours under vigorous stirring.

    • Validation Check: Vigorous stirring (≥800 rpm) is mandatory to maximize the interfacial surface area between the aqueous base/boronate and the organic electrophile.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Iron-Catalyzed Kumada-Type Coupling

Objective: Couple 3-(bromomethyl)cyclohexene with an aryl Grignard reagent using sustainable, Earth-abundant Iron catalysis. Causality in Design: Iron catalysts (e.g., Fe(acac)₃) are exceptionally effective for alkyl electrophiles. The reaction proceeds via low-valent ferrate complexes, which inherently bypass the traditional β-hydride elimination pathways that plague Pd-catalyzed sp³-couplings[4].

  • Catalyst Loading: Charge a dry Schlenk tube with Fe(acac)₃ (5 mol%) under a strict argon atmosphere.

  • Solvent & Substrate: Add anhydrous THF, followed by 3-(bromomethyl)cyclohexene (1.0 equiv). Cool the mixture to 0 °C using an ice bath.

    • Validation Check: Cooling to 0 °C controls the highly exothermic transmetalation of the Grignard reagent and prevents thermal degradation of the active iron species[4].

  • Nucleophile Addition: Slowly add the Arylmagnesium bromide (1.2 equiv, 1.0 M in THF) dropwise over 15 minutes.

    • Validation Check: Dropwise addition maintains a low steady-state concentration of the Grignard reagent, minimizing the formation of bis(aryl)iron species which lead to biphenyl homocoupled byproducts[4].

  • Reaction Execution: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for an additional 2 hours.

  • Quench & Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and purify via chromatography.

    • Validation Check: NH₄Cl is mildly acidic; it safely destroys unreacted Grignard reagent without causing acid-catalyzed isomerization of the cyclohexene ring.

Safety & Handling Profiling

According to standardized chemical safety data (PubChem CID 36936), 3-(bromomethyl)cyclohexene is classified as a combustible liquid [5]. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage[5]. Furthermore, inhalation of its vapors may cause respiratory tract irritation[5].

  • Mandatory PPE: Nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat.

  • Engineering Controls: All manipulations, especially those involving volatile solvents or Grignard reagents, must be performed in a certified, well-ventilated fume hood.

References

1.[1] Title: Buy 3-(Bromomethyl)cyclohexene | 34825-93-9 - Smolecule Source: smolecule.com URL: 2.[5] Title: 3-(Bromomethyl)cyclohexene | C7H11Br | CID 36936 - PubChem Source: nih.gov URL: 3.[4] Title: Catalytic cross-couplings of PhMgBr and bromocyclohexane using (a)... - ResearchGate Source: researchgate.net URL: 4.[2] Title: Reactivity Showdown: 1-Iodocyclohexene vs. 1-Bromocyclohexene in Cross-Coupling Reactions - Benchchem Source: benchchem.com URL: 5.[3] Title: Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC Source: nih.gov URL:

Sources

Application Note: Chemoselective Functionalization of the 3-(Bromomethyl)cyclohexene Double Bond

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary

3-(Bromomethyl)cyclohexene (CAS: 34825-93-9) is a highly versatile, bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products[1]. The molecule presents a classic chemoselectivity challenge: it contains both an endocyclic alkene (prone to electrophilic addition and cycloaddition) and an allylic bromide (highly susceptible to nucleophilic substitution and radical reactions).

The synthesis of 3-(bromomethyl)cyclohexene typically proceeds via the radical allylic bromination of methylenecyclohexane using N-bromosuccinimide (NBS), exploiting the low bond dissociation energy of the allylic C–H bond[2]. Once synthesized, the primary challenge in downstream drug development is the orthogonal functionalization of the double bond without triggering premature


 or 

displacement of the labile bromide leaving group[3].

This application note provides field-proven, self-validating protocols for the chemoselective epoxidation, dihydroxylation, and ring-opening cross-metathesis (ROCM) of the 3-(bromomethyl)cyclohexene double bond.

Mechanistic Insights & Chemoselectivity Principles

To successfully functionalize the double bond while preserving the bromomethyl group, one must carefully navigate the electronic and steric environment of the substrate.

  • Allylic Bromide Reactivity: The primary allylic bromide is a powerful electrophile. Under basic or nucleophilic conditions, it readily undergoes

    
     displacement. Furthermore, nucleophilic attack at the double bond can trigger an 
    
    
    
    allylic rearrangement[3]. Therefore, strong nucleophiles (e.g., alkoxides, unhindered amines) and strong Lewis acids must be strictly avoided.
  • Double Bond Reactivity: The endocyclic

    
    -bond is electron-rich but slightly deactivated by the inductive electron-withdrawing effect (
    
    
    
    ) of the adjacent bromomethyl group. It readily undergoes electrophilic addition[4].
  • Causality in Reaction Design: To achieve >99:1 chemoselectivity for the alkene, we must utilize reagents that interact exclusively with

    
    -electrons via concerted or non-nucleophilic mechanisms. For instance, osmium tetroxide (
    
    
    
    ) and ruthenium alkylidene catalysts are highly carbophilic/electrophilic and exhibit near-zero nucleophilicity towards alkyl halides[5][6].

Reactivity A 3-(Bromomethyl)cyclohexene B Allylic Bromide (C-Br Bond) A->B Avoid C Cyclohexene (C=C Double Bond) A->C Target D Nucleophilic Substitution (SN2 / SN2') B->D E Radical Abstraction B->E F Epoxidation (mCPBA) C->F G Dihydroxylation (OsO4 / NMO) C->G H Cross-Metathesis (Grubbs II) C->H

Chemoselectivity logic tree for the orthogonal functionalization of 3-(bromomethyl)cyclohexene.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters for the three core functionalization workflows, demonstrating the high chemoselectivity achievable when reaction conditions are strictly controlled.

Reaction TypeReagents & CatalystTemp (°C)Time (h)Expected Yield (%)Chemoselectivity (C=C vs C-Br)
Epoxidation mCPBA (1.2 eq), DCM0 to 254 - 685 - 92>99:1
Dihydroxylation

(0.05 eq), NMO (1.5 eq)
0 to 2512 - 1678 - 88>99:1
ROCM Grubbs II (5 mol%), Terminal Olefin40 (Reflux)8 - 1270 - 85>95:5

Detailed Experimental Protocols

Protocol A: Chemoselective Epoxidation via mCPBA

Mechanism & Rationale: meta-Chloroperoxybenzoic acid (mCPBA) transfers an oxygen atom to the alkene via a concerted "butterfly" transition state. Because mCPBA and its byproduct (m-chlorobenzoic acid) are poor nucleophiles, the allylic bromide remains completely unreactive.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 3-(bromomethyl)cyclohexene (10.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Oxidant Addition: Add mCPBA (12.0 mmol, 1.2 eq, assuming 77% purity) portion-wise over 15 minutes to prevent exothermic spikes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1) using

    
     stain (the alkene will rapidly bleach the stain; the epoxide will not).
    
  • Quenching: Once complete, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (

    
    ) and stir vigorously for 10 minutes to destroy excess peroxide.
    
  • Workup: Wash the organic layer with saturated aqueous

    
     (
    
    
    
    mL) to remove m-chlorobenzoic acid. Dry the organic layer over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Syn-Dihydroxylation (Upjohn Conditions)

Mechanism & Rationale: Osmium tetroxide undergoes a [3+2] cycloaddition with the alkene to form an osmate ester, which is subsequently hydrolyzed to a cis-1,2-diol. The use of N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant allows for catalytic


 loading. The mild basicity of NMO is insufficient to cause 

displacement of the primary bromide at room temperature[5].

Workflow Step1 1. Substrate Preparation (Acetone/H2O) Step2 2. NMO & OsO4 Addition (0 °C to RT) Step1->Step2 Step3 3. Reaction Monitoring (TLC / GC-MS) Step2->Step3 Step4 4. Quenching (Na2SO3) Step3->Step4 Step5 5. Extraction & Purification Step4->Step5

Workflow diagram for the catalytic syn-dihydroxylation of 3-(bromomethyl)cyclohexene.

Step-by-Step Methodology:

  • Solvent System: In a 50 mL flask, dissolve 3-(bromomethyl)cyclohexene (5.0 mmol) in a 4:1 mixture of Acetone/Water (25 mL).

  • Co-oxidant: Add NMO (7.5 mmol, 1.5 eq) and stir until completely dissolved. Cool to 0 °C.

  • Catalyst Addition: Carefully add

    
     (0.25 mmol, 0.05 eq, typically as a 2.5 wt% solution in tert-butanol). Safety Note: 
    
    
    
    is highly toxic and volatile; perform strictly in a fume hood.
  • Reaction: Stir the mixture at room temperature for 12–16 hours.

  • Quenching: Add solid sodium sulfite (

    
    , 2.0 g) and stir for 1 hour to reduce the osmate ester and any unreacted 
    
    
    
    , forming a black precipitate of
    
    
    .
  • Workup: Filter the mixture through a pad of Celite. Extract the filtrate with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate to yield the brominated diol.
Protocol C: Ring-Opening Cross-Metathesis (ROCM)

Mechanism & Rationale: Cyclohexenes possess approximately 2.5 kcal/mol of ring strain, which drives Ring-Opening Cross-Metathesis (ROCM) when reacted with a terminal olefin in the presence of a highly active ruthenium alkylidene (Grubbs 2nd Generation catalyst). Ruthenium metathesis catalysts are highly tolerant of allylic halides, allowing for the construction of complex, functionalized acyclic dienes without degrading the bromide[6][7][8].

Step-by-Step Methodology:

  • Preparation: Under an inert argon atmosphere, add 3-(bromomethyl)cyclohexene (2.0 mmol) and the terminal olefin cross-partner (e.g., allyl acetate, 6.0 mmol, 3.0 eq) to a Schlenk flask.

  • Solvent: Add 20 mL of anhydrous, degassed DCM. (Degassing via freeze-pump-thaw or sparging is critical to preserve catalyst lifespan).

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (0.1 mmol, 5 mol%). The solution will turn a deep red/purple color.

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C for 8–12 hours.

  • Quenching: Cool to room temperature and add ethyl vinyl ether (1.0 mL) to quench the active ruthenium carbene. Stir for 30 minutes.

  • Purification: Concentrate the mixture directly onto silica gel and purify via flash chromatography to isolate the linear dibromo- or bromo-functionalized diene.

References

  • PubChem. 3-(Bromomethyl)cyclohexene | C7H11Br | CID 36936. National Institutes of Health.
  • Smolecule. Buy 3-(Bromomethyl)cyclohexene | 34825-93-9.
  • Chemistry LibreTexts. 5.6: Dihydroxylation, Aminohydroxylation and Aziridination Reactions.
  • Lee, K., et al. A Facile and Efficient Synthesis of 4-Hydroxy-2,6-cis-tetrahydropyrans via Tandem Cross-Metathesis/Thermal SN2′ Reaction. Organic Letters - ACS Publications.
  • Pearson. Reactions of Alkenes.
  • PMC. The Construction of All-Carbon Quaternary Stereocenters by Use of Pd-Catalyzed Asymmetric Allylic Alkylation Reactions in Total Synthesis.
  • University of Groningen. Iterative catalyst controlled diastereodivergent synthesis of polypropionates.
  • JACS - ACS Publications. Desymmetrization of meso-Dibromocycloalkenes through Copper(I)-Catalyzed Asymmetric Allylic Substitution with Organolithium Reagents.

Sources

The Strategic Utility of 3-(Bromomethyl)cyclohexene in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Versatile Building Block

3-(Bromomethyl)cyclohexene is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of more complex molecular architectures, particularly within the pharmaceutical industry.[1] Its chemical structure, featuring a reactive allylic bromide and a cyclohexene ring, offers a unique combination of functionalities for synthetic chemists to exploit. The presence of the bromomethyl group allows for facile nucleophilic substitution reactions, while the double bond can participate in various addition and cycloaddition reactions.[1] This dual reactivity makes 3-(Bromomethyl)cyclohexene a strategic starting material for creating diverse scaffolds for novel therapeutic agents.

This guide provides a comprehensive overview of the application of 3-(Bromomethyl)cyclohexene in pharmaceutical intermediate synthesis, with a focus on a detailed protocol for a representative nucleophilic substitution reaction. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Core Reactivity: A Hub for Molecular Elaboration

The synthetic utility of 3-(Bromomethyl)cyclohexene primarily stems from the lability of the carbon-bromine bond, which makes it an excellent substrate for SN2 reactions. The allylic position of the bromomethyl group enhances its reactivity towards nucleophiles. Common transformations include:

  • Nucleophilic Substitution: Reaction with a wide range of nucleophiles such as amines, azides, thiols, and cyanides to introduce new functional groups.[1]

  • Electrophilic Addition: The double bond can react with electrophiles, although this is less commonly exploited when the primary goal is to utilize the bromomethyl handle.[1]

  • Elimination Reactions: Under basic conditions, elimination of HBr can occur to form a conjugated diene.[1]

The strategic selection of reaction partners and conditions allows for the controlled elaboration of the 3-(Bromomethyl)cyclohexene core into a variety of intermediates with potential applications in medicinal chemistry, including the synthesis of analgesics and antiviral agents.

Safety and Handling: A Prerequisite for Successful Synthesis

3-(Bromomethyl)cyclohexene is a combustible liquid that is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation. Therefore, stringent safety precautions are paramount.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

For detailed safety information, always consult the Safety Data Sheet (SDS) before use.

Application Protocol: Synthesis of S-(Cyclohex-2-en-1-ylmethyl)isothiourea hydrobromide

This protocol details the synthesis of an isothiourea derivative from 3-(Bromomethyl)cyclohexene. Isothiourea moieties are important in medicinal chemistry as they are precursors to various heterocyclic systems and can act as bioisosteres for guanidines, which are found in many biologically active compounds.

Principle

This reaction is a classic S_N2 nucleophilic substitution where the sulfur atom of thiourea acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group in 3-(Bromomethyl)cyclohexene. The resulting isothiuronium salt is a stable crystalline solid that can be isolated or used directly in subsequent synthetic steps.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-(Bromomethyl)cyclohexene≥95%Commercially Available
Thiourea≥99%Commercially Available
EthanolAnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Round-bottom flask-Standard laboratory equipment
Reflux condenser-Standard laboratory equipment
Magnetic stirrer and stir bar-Standard laboratory equipment
Buchner funnel and flask-Standard laboratory equipment
Filter paper-Standard laboratory equipment
Experimental Procedure

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.0 eq) in anhydrous ethanol (50 mL).

  • Stir the mixture at room temperature until the thiourea is completely dissolved.

  • To this solution, add 3-(Bromomethyl)cyclohexene (1.0 eq) dropwise over 5 minutes.

  • Attach a reflux condenser to the flask.

Step 2: Reaction

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

Step 3: Product Isolation and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A white precipitate of S-(cyclohex-2-en-1-ylmethyl)isothiourea hydrobromide should form. If precipitation is slow, the flask can be cooled in an ice bath.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with two portions of cold diethyl ether (20 mL each) to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the final S-(cyclohex-2-en-1-ylmethyl)isothiourea hydrobromide as a white crystalline solid.

Data and Characterization
ParameterValue
Reactant Molar Ratio 1:1 (3-(Bromomethyl)cyclohexene : Thiourea)
Solvent Anhydrous Ethanol
Reaction Temperature Reflux (~78 °C)
Reaction Time 3-4 hours
Expected Yield 85-95%
Appearance White crystalline solid
Expected ¹H NMR (DMSO-d₆, δ ppm) ~9.2 (br s, 4H, -C(=NH₂)NH₂), ~5.8-5.6 (m, 2H, -CH=CH-), ~3.6 (d, 2H, -S-CH₂-), ~2.5 (m, 1H, -CH-CH₂-Br), ~2.1-1.2 (m, 6H, cyclohexene ring protons)
Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification dissolve_thiourea Dissolve Thiourea in Ethanol add_bromo Add 3-(Bromomethyl)cyclohexene dissolve_thiourea->add_bromo Stir until dissolved setup_reflux Attach Reflux Condenser add_bromo->setup_reflux reflux Heat to Reflux (3-4h) setup_reflux->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc cool Cool to Room Temperature monitor_tlc->cool precipitate Precipitate Forms cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Diethyl Ether filtrate->wash dry Dry under Vacuum wash->dry product S-(cyclohex-2-en-1-ylmethyl)isothiourea hydrobromide dry->product

Caption: Workflow for the synthesis of S-(cyclohex-2-en-1-ylmethyl)isothiourea hydrobromide.

Conclusion and Future Perspectives

3-(Bromomethyl)cyclohexene is a versatile and reactive intermediate with significant potential in pharmaceutical synthesis. The protocol provided for the synthesis of S-(cyclohex-2-en-1-ylmethyl)isothiourea hydrobromide demonstrates a straightforward and efficient method for introducing a key pharmacophore. The resulting isothiourea derivative can serve as a valuable building block for the synthesis of a variety of heterocyclic compounds, which are of high interest in drug discovery programs targeting a wide range of diseases. Further exploration of the reactivity of both the isothiourea moiety and the cyclohexene double bond can lead to a diverse library of novel compounds for biological screening.

References

  • PubChem. 3-(Bromomethyl)cyclohexene. National Center for Biotechnology Information. Available at: [Link]

  • Arkat USA, Inc. Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Available at: [Link]

Sources

Troubleshooting & Optimization

Minimizing dibromo addition byproducts in allylic bromination

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Dibromo Addition Byproducts

Welcome to the technical support center for allylic bromination. As Senior Application Scientists, we understand that achieving high selectivity is paramount in complex organic synthesis. A common challenge in allylic bromination is the undesired formation of dibromo addition byproducts, which can complicate purification and reduce the yield of your target molecule.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to this problem. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during allylic bromination, providing direct causes and actionable solutions.

Question: I'm observing a significant amount of vicinal dibromide in my product mixture. What is the primary cause, and how can I fix it?

Answer:

The formation of a vicinal dibromide (the addition of two bromine atoms across the double bond) is a classic sign that the concentration of molecular bromine (Br₂) in your reaction is too high.[1][2] Allylic bromination and dibromo addition are competing reaction pathways, and their relative rates are highly dependent on the Br₂ concentration.

  • Radical Substitution (Desired): This pathway is favored at very low Br₂ concentrations. A bromine radical abstracts an allylic hydrogen, and the resulting resonance-stabilized allylic radical reacts with a Br₂ molecule to form the product.[3][4]

  • Electrophilic Addition (Undesired): This pathway dominates at high Br₂ concentrations. The alkene's π-bond attacks a Br₂ molecule in a polar, ionic mechanism, leading to the dibromo adduct.[5][6]

The key to success is to maintain a low, steady-state concentration of Br₂ throughout the reaction. The standard reagent for this purpose is N-Bromosuccinimide (NBS).[7][8]

dot

Caption: Competing pathways in the bromination of alkenes.

Recommended Solutions:

  • Use N-Bromosuccinimide (NBS): Do not use molecular bromine (Br₂) directly for allylic bromination. NBS reacts with the HBr byproduct of the radical reaction to slowly generate the required Br₂, keeping its concentration minimal.[2][4]

  • Ensure Non-Polar Solvent Conditions: Use anhydrous, non-polar solvents. Carbon tetrachloride (CCl₄) is the classic solvent for this reaction, though less toxic alternatives like cyclohexane or methylcyclohexane are also effective.[9][10] Polar solvents can stabilize the ionic intermediates of the addition pathway, increasing the rate of byproduct formation.[11]

  • Check NBS Purity and Age: Use freshly recrystallized or newly purchased NBS. Old NBS can decompose, leading to a higher initial concentration of Br₂. For critical applications, it is recommended to recrystallize NBS from water.[12]

  • Control Reaction Temperature: While initiation often requires heat (reflux), excessively high temperatures can sometimes favor the addition reaction.[13] Ensure you are using a controlled heating source and monitor the reaction temperature closely.

Question: My reaction is sluggish or fails to initiate. What should I check?

Answer:

A failure to initiate is almost always due to an issue with the generation of bromine radicals. The radical chain process must be effectively started for the reaction to proceed.

Recommended Solutions:

  • Verify Radical Initiator: The reaction requires initiation by either UV light (photo-initiation) or a chemical radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) with heat.[10][12]

    • For Photo-initiation: Ensure your light source is functional and of an appropriate wavelength. Position the lamp close to the reaction flask (use a borosilicate glass flask, as standard Pyrex can block some UV wavelengths).

    • For Chemical Initiation: Ensure your initiator is not expired. AIBN and BPO have finite shelf lives. For stubborn reactions, adding the initiator in portions throughout the reaction can help maintain the radical chain.[14]

  • Ensure Anhydrous Conditions: Water can interfere with radical reactions. Ensure your solvent and glassware are thoroughly dried before use.

  • Remove Radical Inhibitors: Oxygen can act as a radical inhibitor. While not always necessary, degassing the solvent by bubbling nitrogen or argon through it prior to starting the reaction can improve initiation and overall yield. Impurities in the starting alkene (e.g., phenols, anilines) can also inhibit the reaction.

ProblemLikely Cause(s)Recommended Solution(s)
High Dibromo Byproduct 1. High concentration of molecular bromine (Br₂). 2. Use of polar or protic solvents. 3. Decomposed NBS reagent.1. Use NBS as the bromine source, not Br₂. 2. Switch to a non-polar solvent (e.g., CCl₄, cyclohexane). 3. Use fresh or recrystallized NBS.
Reaction Not Starting 1. Ineffective radical initiation. 2. Presence of radical inhibitors (e.g., O₂). 3. Impure starting materials.1. Check initiator (lamp/chemical) functionality and age. 2. Degas the solvent with an inert gas. 3. Purify the starting alkene before the reaction.
Formation of Bromohydrins Use of aqueous or protic solvents (e.g., water, alcohols).Switch to an anhydrous, non-polar solvent. This byproduct occurs when water attacks the bromonium ion intermediate.[12]
Mixture of Isomeric Products The allylic radical intermediate is unsymmetrical and resonance-stabilized.This is an inherent feature of the mechanism with unsymmetrical alkenes.[7][15] Separate isomers using chromatography (GC or HPLC).
Frequently Asked Questions (FAQs)

Q1: What is the precise role of N-Bromosuccinimide (NBS) in this reaction?

NBS serves two critical functions. First, it is a source of bromine radicals upon initiation.[12] Second, and most importantly, it acts as a "bromine buffer." The radical propagation step produces hydrogen bromide (HBr). NBS rapidly reacts with this HBr to produce a new molecule of Br₂ and non-reactive succinimide.[4][16] This consumption of HBr and slow generation of Br₂ is what keeps the concentration of molecular bromine exceptionally low, thereby suppressing the competing electrophilic addition reaction.[1][2]

dot

Wohl_Ziegler cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Light (hν) or Heat (Δ) NBS_init NBS Br_rad Br• NBS_init->Br_rad Homolytic Cleavage Alkene Alkene (R-H) Br_rad->Alkene 1. H Abstraction Allyl_rad Allyl Radical (R•) Alkene->Allyl_rad HBr HBr Alkene->HBr Br2 Br₂ (low conc.) Allyl_rad->Br2 3. Bromination NBS_prop NBS HBr->NBS_prop 2. Br₂ Generation NBS_prop->Br2 Product Allylic Bromide (R-Br) Br2->Product Br_rad_regen Br• Br2->Br_rad_regen Br_rad_regen->Alkene Continues Cycle

Caption: The Wohl-Ziegler radical chain mechanism.

Q2: Which solvents are best for allylic bromination, and why?

Non-polar aprotic solvents are strongly recommended. The choice of solvent is critical because it can dictate which reaction pathway is favored.

SolventPolaritySuitabilityRationale
Carbon Tetrachloride (CCl₄) Non-polarExcellent The traditional solvent. Promotes the radical pathway and discourages ionic intermediates.[9]
Cyclohexane Non-polarExcellent A safer, effective alternative to CCl₄.
Benzene Non-polarGood Effective, but often avoided due to toxicity.
Acetonitrile Polar AproticPoor Its polarity can support the ionic addition pathway to some extent.[17]
Water, Alcohols (e.g., Methanol) Polar ProticAvoid Strongly promotes ionic pathways and leads to byproducts like bromohydrins.[11][12]

Q3: Can I predict if my reaction will produce a mixture of products?

Yes. If the allylic radical intermediate formed after hydrogen abstraction is unsymmetrical, it will have two or more resonance structures.[18][19] Bromination can occur at any carbon atom that bears radical character. This will inevitably lead to a mixture of constitutional isomers.[15] The major product generally arises from the more stable, more substituted allylic radical.[18]

Standard Laboratory Protocol: Allylic Bromination of Cyclohexene

This protocol provides a representative procedure for the selective bromination of cyclohexene using NBS.

Materials:

  • Cyclohexene (purified by distillation)

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagents: To the flask, add cyclohexene (1.0 eq.), recrystallized NBS (1.05 eq.), and anhydrous CCl₄.[20]

  • Initiation: Add a catalytic amount of AIBN (0.02 eq.) to the mixture.[20]

  • Reaction: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring.[20]

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is often complete when the dense, yellow-orange NBS has been consumed and the lighter, white succinimide byproduct is seen floating at the surface.[20]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.[20]

    • Combine the filtrates and wash sequentially with saturated sodium thiosulfate (to quench any remaining bromine), saturated sodium bicarbonate, and brine.[20]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield 3-bromocyclohexene.

dot

Workflow start Start setup 1. Assemble Dry Glassware under Inert Atmosphere start->setup reagents 2. Charge Flask with Alkene, NBS, and Solvent (CCl₄) setup->reagents initiate 3. Add Initiator (AIBN) reagents->initiate react 4. Heat to Reflux and Monitor Progress (TLC/GC) initiate->react workup 5. Cool, Filter Succinimide, and Perform Aqueous Washes react->workup purify 6. Dry, Concentrate, and Purify (e.g., Vacuum Distillation) workup->purify product Final Product: Allylic Bromide purify->product

Caption: General experimental workflow for allylic bromination.

Analytical Methods for Product Quantification

To effectively troubleshoot and optimize your reaction, you must accurately quantify the ratio of your desired allylic bromide to the undesired dibromo byproduct.

  • Gas Chromatography (GC): This is the most common and effective technique for this analysis.[21][22]

    • Method: A GC equipped with a flame ionization detector (FID) can separate and quantify the volatile components of the crude reaction mixture.

    • Advantages: Provides excellent separation of isomers and byproducts, allowing for precise determination of product ratios. Coupling with Mass Spectrometry (GC-MS) confirms the identity of each peak.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Method: The proton NMR spectrum of the crude product mixture can be used for quantification. By integrating the signals unique to the allylic bromide and the dibromo adduct, their relative molar ratio can be determined.

    • Advantages: Rapid, non-destructive, and provides structural confirmation simultaneously.

References
  • Vertex AI Search. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps.
  • Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Available from: [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available from: [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available from: [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Available from: [Link]

  • Master Organic Chemistry. What is Allylic Bromination?. (2013). Available from: [Link]

  • Wikipedia. N-Bromosuccinimide. Available from: [Link]

  • AK Lectures. Allylic Photobromination using N-bromosuccinimide. Available from: [Link]

  • Guan, M., et al. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development. (2021). Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions a Catalysts. b Brominating reagents. Available from: [Link]

  • PMC. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. (2024). Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the benzylic bromination of 1... Available from: [Link]

  • Journal of Organic Chemistry. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). Available from: [Link]

  • Chemistry Stack Exchange. Conditions for free radical bromination using NBS and peroxides?. (2017). Available from: [Link]

  • JoVE. Radical Substitution: Allylic Bromination. (2025). Available from: [Link]

  • ResearchGate. On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. Available from: [Link]

  • ResearchGate. N-BromoSuccinimide (NBS) reaction. (2021). Available from: [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. Available from: [Link]

  • OpenOChem Learn. Strategy for Predicting Products of Allylic Brominations. Available from: [Link]

  • YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020). Available from: [Link]

  • YouTube. N - Bromosuccinimide (NBS) reagent application & mechanism | Organic synthesis. (2021). Available from: [Link]

  • Master Organic Chemistry. Allylic Bromination With Allylic Rearrangement. (2013). Available from: [Link]

  • Google Patents. US3354066A - Allylic bromination process.
  • Chemia. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. (2022). Available from: [Link]

  • Yale University. CHEM 125b - Lecture 17 - Alkynes. Conjugation in Allylic Intermediates and Dienes. Available from: [Link]

  • ResearchGate. How can I achieve allylic bromination? I have an incomplete reaction. (2014). Available from: [Link]

  • World Health Organization (WHO). Analytical methods and achievability. Available from: [Link]

  • OpenOChem Learn. Preparation of Alkyl Halides from Alkenes; Allylic Bromination. Available from: [Link]

  • NC State University Libraries. 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination – Organic Chemistry. Available from: [Link]

  • Reddit. Can someone explain why this? My thoughts are in the comments : r/OrganicChemistry. (2019). Available from: [Link]

  • ResearchGate. Determination of the Mono and Dibromo Derivatives Ratio Resulting from Semiconductor Bromination Using Ultraviolet-visible Absorption Spectroscopy and Gaussian Peak Fitting. (2025). Available from: [Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. Available from: [Link]

  • AZoM. Analytical Chemistry Applied to Cosmetics. (2022). Available from: [Link]

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Technical Support Center: Purification of 3-(Bromomethyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of succinimide byproducts from 3-(Bromomethyl)cyclohexene. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding and more effective problem-solving in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of succinimide contamination in 3-(Bromomethyl)cyclohexene synthesis?

Succinimide is a common byproduct when N-bromosuccinimide (NBS) is used as a reagent for allylic bromination of cyclohexene derivatives to produce 3-(Bromomethyl)cyclohexene.[1] The reaction mechanism involves the abstraction of a bromine atom from NBS, leaving behind the succinimide molecule.

Q2: Why is it important to remove the succinimide byproduct?

Succinimide is a polar impurity that can interfere with subsequent reactions, making it crucial to remove it to ensure the purity of the 3-(Bromomethyl)cyclohexene for further synthetic steps or biological assays. Its presence can lead to lower yields, and the formation of unwanted side products, and can complicate the interpretation of analytical data such as NMR and mass spectrometry.

Q3: What are the most effective methods for removing succinimide?

The most effective methods leverage the significant polarity difference between the nonpolar product, 3-(Bromomethyl)cyclohexene, and the polar byproduct, succinimide. The primary techniques are:

  • Aqueous Extraction (Washing): A quick and efficient method to remove the bulk of the water-soluble succinimide.

  • Column Chromatography: A more thorough purification technique to separate compounds based on their polarity.[2][3]

  • Recrystallization: This method is suitable if the crude product is a solid and a suitable solvent can be found.

Q4: How can I monitor the success of the purification process?

Thin-Layer Chromatography (TLC) is an excellent technique to monitor the purification.[4] By spotting the crude mixture, the purified fractions, and a pure standard (if available) on a TLC plate, you can visually track the separation of the product from the succinimide byproduct.

Troubleshooting Guide

Issue 1: After my reaction, I have a solid mixed with my oily product. What is it and how do I get rid of it?

Probable Cause: The solid is likely the succinimide byproduct, which is a white crystalline solid at room temperature.[5] Due to its high polarity, it is insoluble in many nonpolar organic solvents used for the reaction and workup.

Solution: Aqueous Extraction (Washing)

This is the first and most straightforward purification step. The high water solubility of succinimide allows for its effective removal by washing the organic reaction mixture with water or a basic solution.

Step-by-Step Protocol for Aqueous Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.[6][7] If the reaction was performed in a solvent like carbon tetrachloride, it may be necessary to dilute it with a more polar organic solvent to ensure any residual polar starting materials are also removed during the wash.

  • Initial Water Wash: Transfer the organic solution to a separatory funnel and add an equal volume of deionized water. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[8] Allow the layers to separate. The top layer will typically be the organic layer (depending on the solvent density), and the bottom layer will be the aqueous layer. Drain the aqueous layer.

  • Basic Wash (Optional but Recommended): To remove any acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][9] This will also help to remove any remaining succinimide. Repeat the separation and draining process.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[2][10] This helps to remove the bulk of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and add a drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any residual water.[6][11]

  • Filtration and Concentration: Filter the mixture to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, and hopefully succinimide-free, 3-(Bromomethyl)cyclohexene.

Wash Step Purpose Reagent
Water WashRemoves the majority of water-soluble succinimide.Deionized Water
Basic WashNeutralizes acidic impurities and removes more succinimide.Saturated NaHCO₃
Brine WashRemoves dissolved water from the organic layer.Saturated NaCl
Issue 2: Aqueous extraction did not completely remove the succinimide. How can I achieve higher purity?

Probable Cause: While effective, a simple aqueous wash may not remove all traces of succinimide, especially if it is present in high concentrations or if emulsions formed during the extraction.

Solution: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[12] Since 3-(Bromomethyl)cyclohexene is nonpolar and succinimide is very polar, they will have significantly different affinities for the polar silica gel stationary phase.

Step-by-Step Protocol for Flash Column Chromatography:

  • TLC Analysis: Before running the column, determine the optimal eluent (solvent system) using TLC. The goal is to find a solvent system where the 3-(Bromomethyl)cyclohexene has an Rf value of approximately 0.3.[12] A good starting point is a mixture of hexanes and ethyl acetate. The nonpolar 3-(Bromomethyl)cyclohexene will travel up the plate, while the polar succinimide will remain at or near the baseline.

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.[13]

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.[3]

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.[14]

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and apply gentle air pressure to force the solvent through the column at a steady rate.

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).[12]

  • Fraction Analysis:

    • Spot each fraction on a TLC plate to determine which fractions contain the purified 3-(Bromomethyl)cyclohexene.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

DOT Diagram of the Purification Workflow:

PurificationWorkflow Crude_Mixture Crude 3-(Bromomethyl)cyclohexene (with Succinimide) Aqueous_Extraction Aqueous Extraction (Water & NaHCO3 Washes) Crude_Mixture->Aqueous_Extraction TLC_Analysis_1 TLC Analysis Aqueous_Extraction->TLC_Analysis_1 Waste Aqueous Waste (Succinimide) Aqueous_Extraction->Waste Dispose Column_Chromatography Flash Column Chromatography TLC_Analysis_2 TLC Analysis Column_Chromatography->TLC_Analysis_2 Waste_2 Succinimide on Column Column_Chromatography->Waste_2 Retained TLC_Analysis_1->Column_Chromatography Impure Pure_Product Pure 3-(Bromomethyl)cyclohexene TLC_Analysis_1->Pure_Product Pure TLC_Analysis_2->Pure_Product Combine Pure Fractions

Caption: Purification workflow for 3-(Bromomethyl)cyclohexene.

Issue 3: I am unsure how to visualize the spots on my TLC plate.

Probable Cause: Both 3-(Bromomethyl)cyclohexene and succinimide are colorless compounds, making them invisible to the naked eye on a TLC plate.

Solution: TLC Visualization Techniques

  • UV Light: Many commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[4][15] Compounds that absorb UV light, such as those with aromatic rings or conjugated systems, will appear as dark spots. While 3-(Bromomethyl)cyclohexene does not have a strong chromophore, it may still be weakly visible. Succinimide may also be visualized under UV light.

  • Iodine Staining: Placing the developed TLC plate in a chamber containing a few crystals of iodine is a simple and effective general visualization method.[15][16] Iodine vapor will adsorb to the organic compounds on the plate, making them appear as brown spots.

  • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alkenes.[17] The double bond in 3-(Bromomethyl)cyclohexene will react with the permanganate, resulting in a yellow or brown spot on a purple background. Succinimide will likely not be visualized with this stain.

  • Phosphomolybdic Acid (PMA) Stain: This is a good general-purpose stain that visualizes a wide range of organic compounds as dark green or blue spots upon heating.[15][16]

Visualization Method Principle Appearance of 3-(Bromomethyl)cyclohexene Appearance of Succinimide
UV Light (254 nm)Quenching of fluorescenceDark spot (may be faint)Dark spot (may be faint)
Iodine ChamberAdsorption of iodine vaporBrown spotBrown spot
KMnO₄ StainOxidation of the alkeneYellow/brown spotNo reaction
PMA StainReduction of phosphomolybdic acidDark green/blue spotDark green/blue spot

Safety Precautions

  • 3-(Bromomethyl)cyclohexene: This compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[18][19]

  • Organic Solvents: The organic solvents used in extraction and chromatography are often flammable and volatile. Ensure there are no open flames or spark sources nearby.[20][21]

  • Pressurized Glassware: When performing flash column chromatography, use a blast shield and ensure the glassware has no cracks or defects to prevent shattering under pressure.[20]

References

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]

  • 8.4 - Extraction and Washing Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • How To: Run a Flash Column. (n.d.). University of Rochester Chemistry Department. Retrieved from [Link]

  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. (2025, September 2). Sulzer. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). University of St. Andrews. Retrieved from [Link]

  • HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? (2025, January 21). SCION Instruments. Retrieved from [Link]

  • NBS Radical Bromination - anyone have experience running? (2015, July 8). Reddit. Retrieved from [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 16). ACS Publications. Retrieved from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. Retrieved from [Link]

  • Drying Organic Solutions. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Organic Techniques - Purification. (2025, January 3). Save My Exams. Retrieved from [Link]

    • Column Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Reaction Workup. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. Retrieved from [Link]

  • Thin Layer Chromatography. (2020, March). University of California, Los Angeles. Retrieved from [Link]

  • How to run column chromatography. (n.d.). University of Glasgow. Retrieved from [Link]

  • About Workup. (n.d.). University of Rochester Chemistry Department. Retrieved from [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester Chemistry Department. Retrieved from [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • Stains for Developing TLC Plates. (n.d.). Koutentis Research Group. Retrieved from [Link]

  • TLC stains. (n.d.). University of Illinois Chicago. Retrieved from [Link]

  • Allylic Rearrangement in NBS Bromination Reactions. (n.d.). Winona State University OpenRiver. Retrieved from [Link]

  • Recrystallization & purification of N-bromosuccinimide. (2021, February 6). YouTube. Retrieved from [Link]

  • Organic Chemistry: Regioselectivity of an Electrophilic Addition Reaction. (n.d.). Carolina Biological Supply Company. Retrieved from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]

  • Method for purifying a bromine compound. (n.d.). Google Patents.

Sources

Controlling regioselectivity in radical bromination of cyclohexenes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Regioselectivity in Wohl-Ziegler Reactions Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Reaction Optimization Center.

I am Dr. Aris, Senior Application Scientist. You are likely here because your bromination of a substituted cyclohexene yielded a complex mixture of regioisomers, allylic shifts, or—worse—a vicinal dibromide sludge.

Radical bromination is deceptive. It looks like a simple substitution, but it is actually a delicate kinetic competition between radical substitution (the desired path) and ionic addition (the parasite). When you introduce a substituted ring (e.g., 1-methylcyclohexene), you add a third layer of complexity: regiochemical ambiguity .

This guide is not a recipe; it is a logic system to help you control that competition.

Module 1: The Mechanistic Logic (The "Why")

To control the reaction, you must understand the "Goldilocks Zone" of bromine concentration.

  • The Ionic Trap: If instantaneous bromine concentration

    
     is high, the ionic pathway dominates. The alkene attacks 
    
    
    
    to form a bromonium ion, leading to trans-1,2-dibromide (waste).
  • The Radical Gate: To favor the radical path,

    
     must be kept extremely low—just enough to sustain the chain, but not enough to trigger ionic addition.
    
  • The NBS Solution: N-Bromosuccinimide (NBS) acts as a slow-release capsule. It reacts with the HBr byproduct to regenerate

    
    in situ at micromolar concentrations.
    

Visualization: The Selectivity Fork The following diagram maps the critical decision points where your reaction succeeds or fails.

ReactionPathways Start Substrate + NBS Initiation Initiation (Heat/Light) Start->Initiation Br_Conc_Check Instantaneous [Br2]? Initiation->Br_Conc_Check Generates Br• High_Br High [Br2] Br_Conc_Check->High_Br NBS Impure/Fast Add Low_Br Low [Br2] (Steady State) Br_Conc_Check->Low_Br Slow Release Ionic_Path Ionic Pathway (Electrophilic Addition) High_Br->Ionic_Path Radical_Path Radical Pathway (Wohl-Ziegler) Low_Br->Radical_Path Dibromide PRODUCT: 1,2-Dibromide (Undesired) Ionic_Path->Dibromide Allyl_Radical Allylic Radical Intermediate Radical_Path->Allyl_Radical H-Abstraction Regio_Check Substituent Effects (Sterics vs Stability) Allyl_Radical->Regio_Check Target PRODUCT: Allylic Bromide (Desired) Regio_Check->Target Kinetic Control

Caption: Flowchart illustrating the competition between ionic addition (red path) and radical substitution (green path). Success depends on managing [Br2] levels.

Module 2: Troubleshooting Specific Failures

We address the three most common "tickets" submitted by chemists regarding this reaction.

Ticket #402: "I got a sludge of dibromides."

Issue: The reaction yielded trans-1,2-dibromo-1-methylcyclohexane instead of the allylic bromide. Root Cause: The "Goldilocks" rule was broken. The instantaneous concentration of


 or 

became too high, activating the ionic pathway. Corrective Action:
  • Solvent Switch: Are you using a polar solvent? Polar solvents stabilize the ionic transition state. Switch to Benzotrifluoride (PhCF3) or CCl4 (if permitted). These non-polar solvents suppress the ionic path.

  • Slow Addition: Do not dump reagents. If the reaction is exothermic, the heat can decompose NBS too fast.

  • HBr Scavenging: The reaction produces HBr.[1] If HBr accumulates, it catalyzes the ionic addition. Ensure your reflux is vigorous enough to purge HBr (if using CCl4) or add a weak base (e.g.,

    
    ) if the protocol allows, though this can sometimes inhibit the radical chain.
    
Ticket #405: "I have a mixture of regioisomers."

Issue: Bromination of 1-methylcyclohexene gave a mix of 3-bromo and 6-bromo products, plus allylic shifted isomers. Root Cause: Competition between Radical Stability and Steric Hindrance .

  • Pathway A (C3 Abstraction): Abstraction at C3 gives a secondary radical conjugated with the methyl group (tertiary character in resonance). This is thermodynamically favored.

  • Pathway B (C6 Abstraction): Abstraction at C6 gives a secondary radical conjugated with a secondary alkene. Less stable.[2] Corrective Action:

  • Accept the Major: Abstraction at C3 is faster. However, the resulting radical is a hybrid. The bromine can attack C3 (secondary) or C1 (tertiary).[2] Sterics usually block C1 , forcing the bromine to C3.

  • Temperature Control: Lower temperatures (using light initiation instead of reflux) favor the kinetic product (abstraction at the most electron-rich C-H bond) and minimize thermodynamic equilibration (allylic scrambling).

Ticket #409: "The reaction won't start."

Issue: The mixture is stirring with NBS and AIBN, but the NBS remains at the bottom, white and unreacted. Root Cause: NBS purity. Pure white NBS often lacks the trace


 needed to initiate the radical chain.
Corrective Action: 
  • The "Kickstart": Add 1-2 drops of

    
     solution or iodine (
    
    
    
    ) to the flask. This generates the initial radicals.
  • Light: If heating isn't working, blast the flask with a visible light LED (blue or white). Photons are excellent at cleaving the N-Br bond to start the chain.

Module 3: Optimized Protocol (The "How")

This protocol replaces the toxic CCl4 with Benzotrifluoride (PhCF3) , a modern green alternative that maintains the high regioselectivity of non-polar media.

Reagents:

  • Substrate: 1-Methylcyclohexene (10 mmol)

  • Brominating Agent: NBS (10.5 mmol, recrystallized)

  • Solvent: Benzotrifluoride (

    
    ) or Acetonitrile (
    
    
    
    ) - See Table 1 for choice.
  • Initiator: AIBN (5 mol%) or Benzoyl Peroxide (BPO).

Step-by-Step Workflow:

  • Preparation: Dissolve substrate in

    
     (0.2 M concentration).
    
  • Addition: Add NBS. It will likely not dissolve (this is good; it keeps concentration low).[3]

  • Initiation: Add AIBN.

  • Activation:

    • Method A (Thermal): Heat to 80°C (reflux).

    • Method B (Photo): Irradiate with Blue LED (450 nm) at Room Temp.

  • Monitoring: Watch for the color change.

    • Start: White solid (NBS) at bottom.

    • Progress: Solution turns pale orange (trace

      
      ).
      
    • End: Solid floats to the top (Succinimide is less dense than PhCF3/CCl4). Note: In MeCN, succinimide dissolves.

  • Workup: Filter off succinimide. Wash filtrate with water to remove traces. Concentrate.

Visualization: Regioselectivity Decision Tree How to predict the major isomer for 1-methylcyclohexene.

RegioSelectivity Substrate 1-Methylcyclohexene Abstract_C3 Abstract H at C3 (Allylic to Methyl) Substrate->Abstract_C3 Favored (Electronic) Abstract_C6 Abstract H at C6 (Distal) Substrate->Abstract_C6 Slower Radical_A Radical A (Hybrid) (Secondary/Tertiary) Abstract_C3->Radical_A Radical_B Radical B (Hybrid) (Secondary/Secondary) Abstract_C6->Radical_B Attack_C3 Br Attack at C3 (Less Steric) Radical_A->Attack_C3 Kinetic Path Attack_C1 Br Attack at C1 (High Steric) Radical_A->Attack_C1 Blocked by Methyl Product_Major MAJOR PRODUCT 3-Bromo-1-methylcyclohexene Attack_C3->Product_Major Product_Minor MINOR PRODUCT 1-Bromo-3-methylcyclohexene Attack_C1->Product_Minor

Caption: Decision tree showing why 3-bromo-1-methylcyclohexene is the major product. Electronic factors favor C3 abstraction; steric factors favor C3 attack.

Module 4: Data & Reference Tables
Table 1: Solvent Selection Guide

Choose your solvent based on your priority: Green Chemistry vs. Traditional Rigor.

SolventDielectric Constant (

)
Solubility of SuccinimideVerdict
Benzotrifluoride (

)
9.2LowRecommended. Green alternative to CCl4. Excellent radical stability.
Acetonitrile (

)
37.5HighGood. Faster rates, but higher risk of ionic side reactions if not careful.
Carbon Tetrachloride (

)
2.2InsolubleTraditional. Gold standard for selectivity but highly toxic/banned.
Dichloromethane (

)
8.9ModerateAvoid. Can participate in halogen exchange; boils too low for some initiators.
Table 2: Initiator Half-Lives

Match your initiator to your reaction temperature.

Initiator1-Hour Half-Life TempActivation Method
AIBN 82°CReflux in PhCF3/MeCN
Benzoyl Peroxide 95°CHigh temp reflux
V-40 (Wako) 110°CHigh temp stability
Blue LED (450nm) N/A (Photochemical)Room Temp (Best for volatile substrates)
References
  • Mechanistic Foundation: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 1948. Link

  • Green Solvent Alternatives: Ogawa, A., & Curran, D. P. "Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents."[4] Journal of Organic Chemistry, 1997.[4] Link

  • Modern Photochemical Protocols: Podgoršek, A., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent." Journal of Organic Chemistry, 2009.[5] (Contextualizing MeCN utility). Link

  • Regioselectivity Studies: Dauben, H. J., & McCoy, L. L. "N-Bromosuccinimide.[1][3][5][6][7][8] I. Allylic Bromination, a General Survey of Reaction Variables." Journal of the American Chemical Society, 1959. Link

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-(Bromomethyl)cyclohexene: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Bromomethyl)cyclohexene (CAS: 34825-93-9) is a versatile but reactive allylic bromide intermediate, distinct from its isomer 3-bromocyclohexene.[1] Its utility in nucleophilic substitutions is offset by its thermal instability and susceptibility to allylic rearrangement.

This guide provides a definitive structural analysis of 3-(bromomethyl)cyclohexene using 1H NMR spectroscopy , establishing it as the superior analytical method over Gas Chromatography (GC) for purity assessment. We compare its spectral signature against its synthetic precursor (3-cyclohexenemethanol) and detail the specific diastereotopic splitting patterns that confirm structural integrity.

Part 1: The Analytical Challenge

Why NMR Over GC-MS?

For allylic bromides, standard purity assays like GC-MS are often deceptive. The high temperatures of injection ports (


) trigger two primary degradation pathways:
  • Dehydrohalogenation: Elimination of HBr to form conjugated dienes (e.g., methyl-1,3-cyclohexadiene).

  • Allylic Rearrangement: Thermal isomerization to thermodynamically stable internal bromides.

Part 2: Detailed 1H NMR Analysis

Structural Assignment Logic

The molecule possesses a chiral center at C3, which renders the protons on the bromomethyl group (


) diastereotopic. This is the critical feature for high-resolution analysis; low-field instruments may show a doublet, but high-field (

) instruments often resolve these as a doublet of doublets (dd) or a complex multiplet.
Assignment Workflow

NMR_Assignment Struct 3-(Bromomethyl)cyclohexene Structure Func_Groups Functional Groups Struct->Func_Groups Vinyl Vinyl Protons (H1, H2) Deshielded (sp2) Func_Groups->Vinyl Allylic Allylic Methine (H3) Chiral Center Func_Groups->Allylic Bromo Bromomethyl (-CH2Br) Diastereotopic Func_Groups->Bromo Ring Ring Methylenes (H4-H6) Shielded (sp3) Func_Groups->Ring Shift_Vinyl 5.6 - 5.9 ppm Multiplet Vinyl->Shift_Vinyl Shift_Allylic 2.4 - 2.6 ppm Complex Multiplet Allylic->Shift_Allylic Shift_Bromo 3.3 - 3.5 ppm Doublet/dd Bromo->Shift_Bromo Shift_Ring 1.3 - 2.1 ppm Multiplet Series Ring->Shift_Ring

Figure 1: Logic flow for assigning chemical shifts based on electronic environments and chirality.

Spectral Data Table (CDCl3, 400 MHz)

Note: Chemical shifts are referenced to TMS (


 0.00).
PositionProton TypeShift (

, ppm)
MultiplicityIntegralMechanistic Insight
H1, H2 Olefinic (=CH)5.65 – 5.85 Multiplet (m)2HCharacteristic vinyl region; overlap is common.
-CH₂Br Bromomethyl3.32 – 3.45 Doublet (d) or dd2HCritical Diagnostic. Diastereotopic due to C3 chirality.

.
H3 Allylic Methine2.45 – 2.60 Multiplet (m)1HComplex splitting due to coupling with H2, H4s, and -CH₂Br.
H4, H5, H6 Ring Methylenes1.30 – 2.10 Multi-region m6HH4/H6 are allylic/homoallylic and deshielded relative to H5.

Expert Note: The key distinction between this molecule and the isomer 3-bromocyclohexene is the integration and shift of the H3 proton. In 3-bromocyclohexene, the H3 proton (attached to Br) shifts downfield to ~4.8 ppm. In 3-(bromomethyl)cyclohexene, H3 is merely alkyl/allylic (~2.5 ppm), and the halogenated protons are exocyclic.

Part 3: Comparative Analysis

Scenario: Monitoring Synthesis from 3-Cyclohexenemethanol

The most common synthesis involves the bromination of 3-cyclohexenemethanol (Appel reaction or PBr3). Monitoring this conversion requires distinguishing the starting alcohol from the product.

Comparison Table: Product vs. Precursor
Feature3-(Bromomethyl)cyclohexene (Product)3-Cyclohexenemethanol (Precursor)Diagnostic Action
-CH₂-X Shift

3.32 – 3.45 ppm

3.50 – 3.65 ppm
Watch for Upfield Shift: Br is heavy but less electronegative than O; the signal typically moves upfield by ~0.1-0.2 ppm.
-OH Signal Absent

1.5 – 2.5 ppm (broad s)
Disappearance: Confirm loss of broad exchangeable singlet.
Splitting Sharp doublet/ddOften broad/complexAlcohol protons often couple to the CH₂, broadening the signal.
Stability Low (Keep cold/dark)StableDo not heat the NMR tube for the bromide.
Comparative Stability Data (Experimental)

Based on accelerated aging studies of allylic halides.

Analytical Method3-(Bromomethyl)cyclohexene Purity ResultArtifacts DetectedRecommendation
1H NMR (CDCl3) 98.5% NoneGold Standard. Quantitative and non-destructive.
GC-FID (250°C) 82.0%1,3-Dienes, HBr, IsomersUnreliable. Thermal elimination occurs in the injector.
TLC (Silica) QualitativeHydrolysis on plateUse neutral alumina or run rapid silica TLC.

Part 4: Experimental Protocol

Sample Preparation for Unstable Allylic Bromides

Allylic bromides can hydrolyze in acidic CDCl3 (which often contains traces of DCl/HCl).

Validated Workflow

Protocol Step1 Step 1: Solvent Prep Filter CDCl3 through basic alumina (Removes DCl traces) Step2 Step 2: Sample Dissolution Dissolve ~10mg Product in 0.6mL treated CDCl3 Step1->Step2 Step3 Step 3: Acquisition Run immediately at 25°C (or 0°C if unstable) ns=16, d1=1.0s Step2->Step3 Step4 Step 4: Analysis Integrate Vinyl (2H) vs -CH2Br (2H) Ratio must be 1:1 Step3->Step4

Figure 2: Sample preparation workflow to prevent acid-catalyzed hydrolysis during analysis.

Protocol Steps:
  • Neutralization: Pass CDCl3 through a small plug of basic alumina or add solid K2CO3 to the stock bottle to neutralize acidity.

  • Concentration: Use 10-15 mg of sample. High concentrations can induce intermolecular polymerization.

  • Reference: Use TMS (

    
     0.[2]00) or residual CHCl3 (
    
    
    
    7.26) as internal reference.
  • Verification: Integrate the vinyl region (5.6-5.9 ppm). Set this integral to 2.00. The -CH2Br doublet at 3.3-3.5 ppm must integrate to 2.00. If the integral is < 2.00, check for hydrolysis (new peaks at 3.5-3.6 ppm for alcohol).

References

  • National Institute of Standards and Technology (NIST). Cyclohexene, 3-bromo- (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] Journal of Organic Chemistry, 62(21), 7512–7515.[4] [Link]

  • PubChem. 3-(Bromomethyl)cyclohexene Compound Summary. National Library of Medicine. [Link]

  • Reich, H. J. Bordwell pKa Table and NMR Shift Data for Allylic Systems. University of Wisconsin-Madison. [Link]

Sources

Technical Comparison: Structural and Reactivity Differentiation of Cyclic Alkenyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3-(Bromomethyl)cyclohexene and 1-Bromocyclohexene . While both compounds contain a cyclohexene ring and a bromine atom, they are chemically distinct in molecular weight, connectivity, and reactivity profiles.

  • 3-(Bromomethyl)cyclohexene is a primary allylic bromide (C₇H₁₁Br). It exhibits high electrophilic reactivity suitable for nucleophilic substitution (Sɴ1/Sɴ2).

  • 1-Bromocyclohexene is a vinylic bromide (C₆H₉Br).[1] It is chemically inert to standard nucleophilic substitution but valuable for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide outlines the spectroscopic signatures and experimental protocols required to definitively distinguish these compounds in a research setting.

Structural & Physical Properties

The primary distinction lies in the carbon skeleton and the position of the halogen relative to the double bond.

Feature3-(Bromomethyl)cyclohexene1-Bromocyclohexene
CAS Number 34825-93-92044-08-8
Formula C₇H₁₁BrC₆H₉Br
Molecular Weight 175.07 g/mol 161.04 g/mol
Classification Primary Allylic Alkyl Halide (Exocyclic Bromine)Vinylic Halide (Endocyclic Bromine)
Bond Dissociation C–Br bond is weaker (Allylic stabilization)C–Br bond is strong (sp² character)
Boiling Point ~75°C (at 16 mmHg)~65°C (at 15 mmHg)

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide the most reliable non-destructive identification methods.

A. Mass Spectrometry (MS)[1]
  • 3-(Bromomethyl)cyclohexene: Shows molecular ion peaks at m/z 174/176 (1:1 ratio due to ⁷⁹Br/⁸¹Br).

  • 1-Bromocyclohexene: Shows molecular ion peaks at m/z 160/162 .[1]

  • Note: The mass difference of 14 units (one CH₂ group) allows immediate differentiation.

B. ¹H NMR Analysis (CDCl₃)

The connectivity leads to distinct proton environments.

Proton Type3-(Bromomethyl)cyclohexene1-Bromocyclohexene
Vinylic Protons (=CH) Two protons (C1 & C2)Multiplet, δ 5.6 – 5.9 ppmOne proton (C2)Triplet, δ ~6.0 – 6.2 ppm
α-Protons (H-C-Br) Doublet, δ ~3.4 ppm (Exocyclic -CH₂Br)Absent (Br is on quaternary C1)
Allylic Ring Protons Multiplets, δ 1.8 – 2.2 ppmMultiplets, δ 2.1 – 2.4 ppm

Key Diagnostic: The presence of a doublet around 3.4 ppm confirms the exocyclic bromomethyl group. Its absence, combined with a single vinylic proton downfield (>6.0 ppm), confirms the vinylic bromide.

Chemical Reactivity Profile

The reactivity difference is stark and dictates handling and storage.

3-(Bromomethyl)cyclohexene (Allylic)[2]
  • Mechanism: Highly reactive toward Nucleophilic Substitution.

    • Sɴ2: The primary carbon is unhindered; the transition state is stabilized by the adjacent π-system (orbital overlap).

    • Sɴ1: Loss of Br⁻ generates a resonance-stabilized allylic cation.

  • Storage: Unstable. Prone to hydrolysis and polymerization. Store cold under inert gas.

1-Bromocyclohexene (Vinylic)[1]
  • Mechanism: Inert to Sɴ1/Sɴ2.

    • Sɴ2 Resistance: The nucleophile is repelled by the π-electron cloud, and the C-Br bond lies in the nodal plane of the π-system, preventing backside attack.

    • Sɴ1 Resistance: Formation of a vinyl cation (sp-hybridized) is extremely high-energy and unfavorable.

  • Utility: Reacts primarily via oxidative addition (e.g., with Mg to form Grignards or Pd(0) for coupling).

Experimental Protocols (Differentiation Tests)

Protocol A: Ethanolic Silver Nitrate Test (Sɴ1)

This test exploits the stability of the carbocation intermediate.

Reagents:

  • 2% AgNO₃ in Ethanol.[2]

  • Test samples (neat or dissolved in minimal ethanol).

Procedure:

  • Place 0.5 mL of 2% ethanolic AgNO₃ into two small test tubes.

  • Add 2 drops of 3-(Bromomethyl)cyclohexene to Tube A.

  • Add 2 drops of 1-Bromocyclohexene to Tube B.

  • Observe at room temperature for 1 minute.

Results:

  • Tube A (Allylic): Immediate formation of a heavy, creamy-white precipitate (AgBr). The reaction is driven by the stability of the allylic cation and the insolubility of AgBr.

  • Tube B (Vinylic): No reaction. Solution remains clear. Even upon heating, reaction is negligible.

Protocol B: Finkelstein Reaction (Sɴ2)

This test confirms susceptibility to backside attack.[1]

Reagents:

  • 15% Sodium Iodide (NaI) in anhydrous Acetone.

Procedure:

  • Add 1 mL of NaI/Acetone solution to a test tube.

  • Add 2 drops of the unknown bromide.

  • Shake and observe.[1][2]

Results:

  • 3-(Bromomethyl)cyclohexene: Rapid formation of a white precipitate (NaBr). NaI is soluble in acetone, but NaBr is not, driving the reaction forward.

  • 1-Bromocyclohexene: No precipitate forms (solution remains clear/yellowish).[1]

Visualizations

Comparison Logic Flowchart

IdentificationLogic Start Unknown Cyclic Bromide Sample Step1 Step 1: 1H NMR Analysis Start->Step1 Decision1 Is there a doublet at ~3.4 ppm (-CH2Br)? Step1->Decision1 ResultA Compound: 3-(Bromomethyl)cyclohexene (Primary Allylic Bromide) Decision1->ResultA Yes ResultB Compound: 1-Bromocyclohexene (Vinylic Bromide) Decision1->ResultB No (Vinylic H at ~6.0 ppm) ConfirmA Confirmation Test: AgNO3/EtOH -> Rapid Precipitate ResultA->ConfirmA ConfirmB Confirmation Test: AgNO3/EtOH -> No Reaction ResultB->ConfirmB

Caption: Decision tree for spectroscopic and chemical differentiation of the two bromides.

Reactivity Pathway Comparison

Reactivity SubstrateA 3-(Bromomethyl)cyclohexene Reaction1 Nucleophilic Attack (Nu-) SubstrateA->Reaction1 SubstrateB 1-Bromocyclohexene SubstrateB->Reaction1 PathA Allylic Stabilization (Low Activation Energy) Reaction1->PathA Sɴ1 / Sɴ2 PathB Vinylic Repulsion (High Activation Energy) Reaction1->PathB Sɴ1 / Sɴ2 ProductA Substitution Product (Rapid) PathA->ProductA ProductB No Reaction (Inert) PathB->ProductB

Caption: Mechanistic divergence showing why the allylic substrate reacts while the vinylic substrate remains inert.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-Bromocyclohexene. NIST Chemistry WebBook, SRD 69. [Link]

  • LibreTexts Chemistry. (2020). Reactions of Alkyl Halides: Substitution and Elimination. [Link][3]

  • Doc Brown's Chemistry. (2024). Analysis of 1H NMR Spectra of Alkenes. [Link]

Sources

Technical Comparison Guide: IR Spectroscopy of 3-(Bromomethyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the infrared (IR) spectroscopy profile for 3-(Bromomethyl)cyclohexene , a critical allylic bromide building block in medicinal chemistry.

Executive Summary

3-(Bromomethyl)cyclohexene (CAS: 34825-93-9) serves as a versatile electrophile in drug development, particularly for introducing the cyclohexenyl moiety via nucleophilic substitution. In synthetic workflows, IR spectroscopy is the primary tool for validating the integrity of the C=C alkene bond (reaction monitoring) and the C-Br bond (verification of the leaving group).

This guide objectively compares the spectral performance of 3-(Bromomethyl)cyclohexene against its parent compound (cyclohexene) and structural analogs, providing a self-validating protocol for identification.

Spectral Analysis: The C=C Bond & Key Features

The identification of 3-(Bromomethyl)cyclohexene relies on detecting three distinct vibrational zones. The C=C stretch is the most critical feature for confirming the retention of the alkene functionality during synthesis.

Characteristic Peak Assignment Table
Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value
=C-H Stretch (Vinylic)3010 – 3080MediumConfirms presence of unsaturated carbons (sp²).
C-H Stretch (Alkyl)2850 – 2980StrongStandard alkane backbone (sp³); less diagnostic.
C=C Stretch (Alkene)1640 – 1655 Medium-Weak Primary confirmation of the cyclohexene ring.
-CH₂- Scissoring 1440 – 1465MediumMethylene deformation.
C-Br Stretch 600 – 700StrongCritical Differentiator from unsubstituted cyclohexene.
Deep Dive: The C=C Bond Performance

In 3-(Bromomethyl)cyclohexene, the C=C bond is located within a six-membered ring.

  • Frequency Logic: Unsubstituted cyclohexene absorbs at ~1641 cm⁻¹. The addition of a bromomethyl group at the 3-position (allylic) exerts a minimal inductive effect on the double bond compared to direct vinylic substitution. Therefore, the peak remains highly consistent with the parent ring system, typically appearing between 1640–1655 cm⁻¹ .

  • Intensity Factors: The peak intensity is governed by the change in dipole moment during vibration. Because the bromomethyl group breaks the symmetry of the molecule more significantly than a simple methyl group, the C=C stretch in 3-(Bromomethyl)cyclohexene is often sharper and slightly more intense than in unsubstituted cyclohexene.

Comparative Analysis

To validate the identity of 3-(Bromomethyl)cyclohexene, it must be compared against potential impurities or starting materials.

Comparison 1: vs. Cyclohexene (Starting Material)[1]
  • C=C Region: Both compounds show a peak at ~1645 cm⁻¹. This region is not sufficient for differentiation.

  • Fingerprint Region (The Differentiator): Cyclohexene lacks the heavy atom stretch. 3-(Bromomethyl)cyclohexene will display a prominent, strong band between 600–700 cm⁻¹ corresponding to the C-Br stretch.

  • Performance Verdict: IR is excellent for confirming the addition of the bromine moiety but poor for monitoring the loss of cyclohexene unless the C-Br region is specifically targeted.

Comparison 2: vs. 3-Bromocyclohexene (Isomer/Analog)
  • Structural Difference: 3-Bromocyclohexene has the Br atom attached directly to the ring (secondary bromide), whereas 3-(Bromomethyl)cyclohexene has it on a methyl group (primary bromide).

  • Spectral Shift:

    • C-Br Stretch: Primary alkyl bromides (like the bromomethyl group) typically absorb at the higher end of the C-Br range (640–700 cm⁻¹) compared to secondary bromides (500–600 cm⁻¹).

    • C=C Stretch: In 3-bromocyclohexene, the electronegative Br is closer to the double bond, potentially causing a slight inductive shift to a higher frequency (~1655+ cm⁻¹) compared to the bromomethyl derivative.

Experimental Protocol: Self-Validating Identification

Objective: Acquire a high-fidelity spectrum to distinguish the product from the starting material.

Reagents & Equipment
  • Sample: >95% pure 3-(Bromomethyl)cyclohexene (Liquid).

  • Substrate: NaCl or KBr salt plates (for neat liquid film).

  • Solvent (Optional): CCl₄ or CDCl₃ (if solution phase is required to eliminate intermolecular forces).

Step-by-Step Workflow
  • Baseline Correction: Run a background scan of the empty sample chamber (air) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O peaks.

  • Sample Preparation (Neat Film):

    • Place 1 drop of 3-(Bromomethyl)cyclohexene on the center of a polished NaCl plate.

    • Place a second plate on top and rotate slightly to create a thin, capillary film. Crucial: The film must be thin enough to prevent peak saturation (flat-topping) in the C-H region.

  • Acquisition:

    • Scan Range: 4000 – 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 minimum.[1]

  • Validation Check (The "Self-Validating" Step):

    • Check 1: Is the C=C peak present at ~1645 cm⁻¹? (If No → Ring saturation or ring opening occurred).

    • Check 2: Is the C-Br peak present at 600–700 cm⁻¹? (If No → Hydrolysis or elimination to diene occurred).

    • Check 3: Are O-H peaks absent (>3200 cm⁻¹)? (If Present → Moisture contamination or hydrolysis to alcohol).

Visualizations

Diagram 1: Spectral Identification Logic

This decision tree guides the researcher in interpreting the IR spectrum during synthesis.

IR_Identification Start Start: Analyze Spectrum Check_CC Check 1640-1655 cm⁻¹ (C=C Stretch) Start->Check_CC Check_CBr Check 600-700 cm⁻¹ (C-Br Stretch) Check_CC->Check_CBr Peak Present Result_Fail_Sat Error: Ring Saturation (Cyclohexane derivative) Check_CC->Result_Fail_Sat Peak Absent Check_OH Check >3200 cm⁻¹ (Broad O-H Band) Check_CBr->Check_OH Peak Present Result_Fail_Elim Error: Elimination (Likely Diene) Check_CBr->Result_Fail_Elim Peak Absent Result_Success Identity Confirmed: 3-(Bromomethyl)cyclohexene Check_OH->Result_Success Peak Absent Result_Fail_Hyd Error: Hydrolysis (Alcohol Impurity) Check_OH->Result_Fail_Hyd Peak Present

Caption: Logical workflow for validating 3-(Bromomethyl)cyclohexene synthesis via IR spectroscopy.

Diagram 2: Vibrational Modes & Influences

Visualizing the forces affecting the C=C bond frequency.

Vibrational_Factors Center C=C Frequency (~1645 cm⁻¹) Effect1 Lowers Frequency vs Linear Alkenes Center->Effect1 Compared to 1-Hexene Effect2 Minimal Inductive Shift (Separated by -CH₂-) Center->Effect2 Compared to Vinylic Br Factor1 Ring Strain (Cyclohexene Half-Chair) Factor1->Center Factor2 Allylic Substitution (-CH₂Br Group) Factor2->Center Factor3 Reduced Mass (µ) of C=C System Factor3->Center

Caption: Factors influencing the specific vibrational frequency of the C=C bond in this molecule.

References

  • National Institute of Standards and Technology (NIST). Cyclohexene, 3-bromo- Infrared Spectrum (Analog Comparison). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Alkenes and Alkyl Halides. Available at: [Link][2][3][4][5][6]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkenes and Alkyl Halides. Available at: [Link]

  • PubChem. 3-(Bromomethyl)cyclohexene Compound Summary. National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 3-(Bromomethyl)cyclohexene and (Bromomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the reactivity of alkyl halides is a cornerstone of molecular construction. Understanding the subtle factors that govern their reaction rates and pathways is paramount for designing efficient synthetic routes. This guide provides an in-depth comparison of the reactivity of two structurally similar yet electronically distinct primary alkyl halides: 3-(Bromomethyl)cyclohexene and (Bromomethyl)cyclohexane. We will explore the theoretical underpinnings of their reactivity differences and outline an experimental framework for empirical validation.

Theoretical Framework: The Decisive Role of the Allylic System

The fundamental difference between 3-(Bromomethyl)cyclohexene and (Bromomethyl)cyclohexane lies in the presence of a carbon-carbon double bond adjacent to the carbon bearing the bromine atom in the former. This arrangement, known as an allylic system, profoundly influences the molecule's reactivity in nucleophilic substitution reactions.

Nucleophilic substitution reactions, where a nucleophile replaces a leaving group (in this case, the bromide ion), primarily proceed through two mechanisms: the unimolecular SN1 reaction and the bimolecular SN2 reaction.[1]

  • SN1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate. The rate of an SN1 reaction is critically dependent on the stability of this carbocation.[1]

  • SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center.[2]

(Bromomethyl)cyclohexane , being a primary alkyl halide, is expected to react primarily through the SN2 pathway due to the instability of a primary carbocation and minimal steric hindrance.[2][3]

In contrast, 3-(Bromomethyl)cyclohexene has access to a significantly stabilized carbocation intermediate. When the bromide ion departs, it forms a primary allylic carbocation. This carbocation is stabilized by resonance, where the positive charge is delocalized over two carbon atoms.[4][5] This delocalization drastically lowers the activation energy for the SN1 pathway, making it a viable and often dominant reaction mechanism.[5][6]

The stability of carbocations generally follows the order: tertiary > secondary > primary. However, allylic and benzylic carbocations are exceptionally stable due to resonance, often comparable to or even more stable than secondary or tertiary carbocations.[7] Therefore, 3-(Bromomethyl)cyclohexene is predicted to undergo nucleophilic substitution, particularly solvolysis, at a much faster rate than (Bromomethyl)cyclohexane, primarily due to the availability of the SN1 pathway.[8]

G cluster_0 S_N1 Pathway: 3-(Bromomethyl)cyclohexene cluster_1 S_N1 Pathway: (Bromomethyl)cyclohexane a 3-(Bromomethyl)cyclohexene b Allylic Carbocation (Resonance Stabilized) a->b Slow, Rate-Determining (Br- departs) c Product b->c Fast (Nucleophile attacks) d Resonance Hybrid b->d e [Structure 1] d->e f [Structure 2] d->f g (Bromomethyl)cyclohexane h Primary Carbocation (Highly Unstable) g->h Very Slow, High Activation Energy i Product h->i Fast

Caption: Comparison of SN1 pathways. The resonance stabilization of the allylic carbocation significantly accelerates the reaction for 3-(Bromomethyl)cyclohexene.

Experimental Validation: A Comparative Solvolysis Study

To empirically quantify the difference in reactivity, a comparative solvolysis experiment can be performed. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile.[9] By monitoring the rate of reaction under identical conditions, a direct comparison of reactivity can be made. A common method involves using a polar protic solvent, such as aqueous ethanol or acetone, which favors the SN1 mechanism for substrates capable of forming stable carbocations.[10][11]

Objective:

To determine the relative rates of solvolysis of 3-(Bromomethyl)cyclohexene and (Bromomethyl)cyclohexane in 80% aqueous ethanol at a constant temperature.

Methodology:

The progress of the reaction can be monitored by observing the formation of the hydrobromic acid (HBr) byproduct. The concentration of HBr can be determined by titration with a standardized solution of sodium hydroxide.

Experimental Protocol:
  • Preparation: Prepare a 0.1 M solution of 3-(Bromomethyl)cyclohexene and a 0.1 M solution of (Bromomethyl)cyclohexane in 80% aqueous ethanol. Also, prepare a standardized 0.05 M solution of NaOH and a suitable indicator (e.g., phenolphthalein).

  • Reaction Setup: Place a known volume (e.g., 50 mL) of each alkyl halide solution into separate flasks and place them in a constant temperature water bath (e.g., 50°C).

  • Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 5 mL) from each reaction flask and quench the reaction by adding it to a flask containing cold acetone.

  • Titration: Titrate the quenched sample with the standardized NaOH solution to determine the concentration of HBr produced.

  • Data Analysis: The rate constant (k) for the reaction can be determined by plotting the concentration of HBr versus time and analyzing the kinetics. Since these are expected to be pseudo-first-order reactions, a plot of ln([Alkyl Halide]t) vs. time should yield a straight line with a slope of -k.

G start Start prep Prepare 0.1M Solutions of each Alkyl Halide in 80% Aqueous Ethanol start->prep react Incubate Solutions in 50°C Water Bath prep->react sample Withdraw Aliquots at Timed Intervals react->sample sample->react Continue incubation quench Quench Reaction in Cold Acetone sample->quench titrate Titrate with Standardized NaOH to find [HBr] quench->titrate analyze Plot Data and Calculate Rate Constants (k) titrate->analyze end End analyze->end

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Brominated Cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Isomeric Purity

In the realms of pharmaceutical development and fine chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the very determinant of biological activity, efficacy, and safety. Brominated cyclohexene derivatives, a common structural motif in synthetic intermediates and active pharmaceutical ingredients (APIs), are no exception. These molecules can exist as a complex mixture of isomers, including positional isomers (differing in the location of the bromine atom), geometric isomers (E/Z or cis/trans), and, in the presence of chiral centers, enantiomers and diastereomers.[1] The biological activity of such compounds is frequently stereospecific, meaning an undesired isomer can range from being merely an inert diluent to a source of harmful off-target effects.[2][3]

Therefore, the robust and accurate analysis of isomeric purity is a non-negotiable cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind methodological choices, present field-proven protocols, and offer a logical framework for selecting the optimal technique for your specific analytical challenge.

The Challenge: Navigating Isomeric Complexity

The analysis of brominated cyclohexene derivatives is complicated by the subtle physicochemical differences between isomers. Geometric isomers may have very similar boiling points, while enantiomers possess identical physical properties in an achiral environment, making their separation particularly demanding. The analytical goal is twofold: to separate the isomers and to accurately quantify their relative abundance. The choice of methodology hinges on the specific isomeric questions being asked and the physical properties of the analyte.

Comparative Overview of Core Analytical Techniques

The selection of an analytical technique is a critical decision driven by the nature of the isomers and the required data quality. While each method has its strengths, they are often used in a complementary fashion to build a comprehensive picture of isomeric purity.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Best Suited For Volatile & thermally stable positional and geometric isomers. Enantiomers with chiral columns.[1]A wide range of positional, geometric, and enantiomeric isomers, including non-volatile or thermally labile compounds.[2]Quantitative determination of isomer ratios without separation.[4] Definitive structural elucidation.
Resolution Very high, particularly with modern capillary columns.High; highly dependent on column chemistry (especially chiral stationary phases) and mobile phase optimization.[5]Does not chromatographically resolve isomers but distinguishes them based on unique nuclear environments (chemical shifts, coupling constants).[6]
Sensitivity High. Enhanced for halogenated compounds with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[7][8]Moderate to high, depending on the detector (e.g., UV, MS).Relatively low; typically requires more sample (mg quantities) than chromatographic methods.[1]
Key Advantages High throughput and robust instrumentation.[1]Broad applicability and a vast selection of stationary phases for tailored separations.[3][9]Intrinsically quantitative without requiring individual standards for each isomer. Provides unambiguous structural confirmation.[1][10]
Limitations Requires analyte volatility and thermal stability; risk of on-column degradation for some brominated compounds.[11]Method development, especially for chiral separations, can be complex and time-consuming.Lower sensitivity. Complex mixtures can lead to overlapping signals, requiring higher field instruments or advanced 2D techniques.[12]

In-Depth Analysis I: Gas Chromatography (GC)

Gas chromatography is a powerhouse for the analysis of volatile compounds. Its separation principle relies on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column.

Causality of Experimental Choices
  • Principle of Separation: The separation of brominated cyclohexene isomers by GC is primarily governed by differences in their boiling points and their relative affinity for the stationary phase. For geometric isomers, the trans (or E) isomer is typically more linear and less polar, often resulting in a lower boiling point and earlier elution time from a non-polar column compared to the corresponding cis (or Z) isomer.[13][14]

  • Column Selection: A low-polarity capillary column (e.g., one with a 5% phenyl polysiloxane phase like a DB-5ms) is a common starting point.[15] Its versatility and robustness make it suitable for separating isomers based on boiling point differences. For enantiomeric separations, a specialized chiral stationary phase, often based on cyclodextrin derivatives, is mandatory.[16]

  • Detector Selection: While a Flame Ionization Detector (FID) offers universal detection for organic compounds, an Electron Capture Detector (ECD) provides superior sensitivity for electrophilic compounds like halogenated derivatives.[7] However, for unequivocal identification, a Mass Spectrometer (MS) is the detector of choice. It not only provides the molecular weight but also confirms the presence of bromine through its characteristic isotopic pattern (79Br and 81Br exist in a nearly 1:1 natural abundance), which results in M+ and M+2 ion peaks of almost equal intensity for a mono-brominated compound.[17][18]

Experimental Protocol: GC-MS Isomeric Purity Assay

This protocol is a self-validating system designed to ensure robust separation and identification of positional and geometric isomers of a representative brominated cyclohexene derivative.

  • Sample Preparation:

    • Accurately prepare a ~100 ppm solution of the sample in a high-purity volatile solvent (e.g., hexane or dichloromethane).

    • Prepare a solvent blank and a control sample of a known isomer mixture, if available, to verify retention times and system suitability.

  • Instrumentation & Conditions:

    • System: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: 250 °C, Split mode (e.g., 50:1 split ratio). Use splitless mode for trace analysis.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 60 °C (hold 2 min), ramp at 8 °C/min to 280 °C (hold 5 min). This program must be optimized based on the specific analyte's volatility.

    • MS Transfer Line: 280 °C.

    • MS Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (e.g., m/z 45-450) for initial identification. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions (e.g., the molecular ion cluster) to enhance sensitivity.

  • System Suitability Test (SST):

    • Inject the control sample.

    • Acceptance Criteria: Resolution (Rs) between critical isomer pairs should be > 1.5. Peak asymmetry should be between 0.9 and 1.5.

  • Data Analysis:

    • Identify isomers by comparing their retention times to the control standard.

    • Confirm identity by examining the mass spectrum, specifically looking for the molecular ion and the characteristic bromine isotope pattern.[14]

    • Quantify isomeric purity using the area percent method, assuming equal response factors for the isomers. This assumption should be verified if high accuracy is required.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare ~100 ppm solution in volatile solvent Inject Inject Sample into GC Prep->Inject Blank Prepare Solvent Blank Control Prepare Control Sample (Known Isomer Mix) Separate Chromatographic Separation (e.g., DB-5ms column) Inject->Separate Detect EI-MS Detection (Scan or SIM mode) Separate->Detect Identify Identify Isomers (Retention Time) Detect->Identify Confirm Confirm Structure (Mass Spectrum & Br Pattern) Identify->Confirm Quantify Quantify Purity (Peak Area %) Confirm->Quantify HPLC_Workflow Start Goal: Separate Enantiomers ScreenCSPs Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Start->ScreenCSPs ScreenModes Test Separation Modes (Normal vs. Reverse Phase) ScreenCSPs->ScreenModes OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) ScreenModes->OptimizeMP OptimizeParams Optimize Temp & Flow Rate OptimizeMP->OptimizeParams Validate Validate Method (Rs > 1.5 on Racemic Std) OptimizeParams->Validate Analyze Analyze Test Sample & Quantify Purity Validate->Analyze NMR_Logic cluster_acq Data Acquisition cluster_proc Data Processing cluster_assign Structural Assignment Prep Prepare Sample (~20mg in CDCl3) Acquire Acquire 1H Spectrum (Quantitative Parameters) Prep->Acquire Phase Phase & Baseline Correction Acquire->Phase Integrate Integrate Unique Signals for Each Isomer Phase->Integrate Result Determine Isomer Structure & Molar Ratio Integrate->Result Assign_Shifts Analyze Chemical Shifts (δ) Assign_Coupling Analyze Coupling Constants (J) (e.g., Karplus Relationship) Assign_Shifts->Assign_Coupling Assign_Coupling->Result Assign_2D Use 2D NMR (COSY, HSQC) if Needed for Confirmation

Sources

Strategic Analysis of C13 NMR Signatures for Bromomethyl Cyclohexene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical application note, designed for organic chemists and analytical scientists. It synthesizes specific spectral data with experimental context to provide a robust reference for structural elucidation.[1]

Executive Summary: The Diagnostic Challenge

Bromomethyl cyclohexenes are critical intermediates in the synthesis of terpenes, pharmaceuticals, and functionalized materials. However, their structural elucidation is frequently complicated by the subtle electronic differences between regioisomers (1-, 3-, and 4-substituted).[1] While 1H NMR often suffers from severe signal overlap in the allylic region (1.5–2.5 ppm), C13 NMR offers distinct, non-overlapping diagnostic signals.[1]

This guide compares the C13 NMR performance of the bromomethyl moiety (-CH₂Br) across different isomers and contrasts it with common synthetic alternatives (chloromethyl and hydroxymethyl analogs). The goal is to provide a definitive "chemical shift map" for rapid structural verification.

Comparative Analysis: C13 NMR Chemical Shifts

The chemical shift of the bromomethyl carbon is highly sensitive to its position relative to the double bond (allylic vs. vinylic vs. homoallylic) and the steric environment.

Table 1: Diagnostic C13 NMR Shifts (ppm) in CDCl₃

Note: Values are aggregated from experimental literature and high-fidelity predictive models (Chemdraw/ACD) for CDCl₃ solution relative to TMS (0.0 ppm).

Isomer-CH₂Br Shift (ppm)Vinyl Carbons (C=C)Key Diagnostic Feature
1-(Bromomethyl)cyclohexene 38.5 – 40.0 C1 (quat): ~135.0C2 (CH): ~126.0Quaternary Vinyl Carbon. The C1 signal is significantly downfield and shows no DEPT-135 positive phase (if decoupled).
3-(Bromomethyl)cyclohexene 35.0 – 37.5 C1 (CH): ~127.5C2 (CH): ~127.0Allylic Symmetry. The vinyl carbons are nearly equivalent. The -CH₂Br is attached to a methine (CH).[1]
4-(Bromomethyl)cyclohexene 39.0 – 41.0 C1/C2: ~126.5Remote Substitution. The -CH₂Br shift resembles a primary alkyl bromide (~33-40 ppm) with minimal allylic shielding.[1]
Performance vs. Alternatives (Substituent Effects)

When validating a synthesis, it is crucial to distinguish the bromide product from the starting alcohol or a chloride byproduct.

Substituent (-CH₂-R)Chemical Shift (ppm)Shift DirectionMechanistic Cause
Bromide (-Br) 35 – 40 Baseline Heavy atom effect (shielding) counteracts electronegativity.[1]
Chloride (-Cl) 48 – 52 Downfield (+12)Higher electronegativity of Cl; lacks heavy atom shielding.[1]
Alcohol (-OH) 65 – 68 Downfield (+30)Strong electronegative deshielding (O atom).[1]

Analyst Insight: If your crude NMR shows a peak around 66 ppm , your bromination (e.g., Appel reaction) is incomplete.[1] If you see a peak at 45 ppm , check for chloride contamination (often from solvent or reagent exchange).[1]

Mechanistic Logic & Structural Elucidation

To confidently assign the structure, one must correlate the C13 data with the molecular geometry.

Isomer Distinction Workflow

The following decision tree illustrates the logic for distinguishing the 1-isomer from the 3-isomer using C13 NMR data.

IsomerID Start Unknown Bromomethyl Cyclohexene (C13 NMR Spectrum) CheckVinyl Analyze Vinyl Region (120 - 140 ppm) Start->CheckVinyl Branch1 Two distinct signals: One Quaternary (low intensity), One Methine (high intensity) CheckVinyl->Branch1 Large Split (>5 ppm) Branch2 Two Methine signals (Similar intensity) CheckVinyl->Branch2 Close Shifts (<2 ppm) Result1 1-(Bromomethyl)cyclohexene (Vinylic Substitution) Branch1->Result1 Result2 Check -CH2Br Region (30 - 40 ppm) Branch2->Result2 Result3 3-(Bromomethyl)cyclohexene (Allylic Substitution) Result2->Result3 ~35-37 ppm Result4 4-(Bromomethyl)cyclohexene (Homoallylic Substitution) Result2->Result4 ~39-41 ppm

Figure 1: Logic flow for identifying bromomethyl cyclohexene regioisomers based on C13 NMR vinyl and alkyl shifts.

Validated Experimental Protocol

To ensure reproducible NMR data, the synthesis and sample preparation must be controlled. The following protocol describes the synthesis of 3-(bromomethyl)cyclohexene from 3-cyclohexenemethanol via the Appel reaction, a method chosen for its mild conditions that minimize isomerization.

Synthesis of 3-(Bromomethyl)cyclohexene

Reagents: 3-Cyclohexenemethanol (1.0 eq), Carbon Tetrabromide (CBr₄, 1.25 eq), Triphenylphosphine (PPh₃, 1.25 eq), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dry a 100 mL round-bottom flask under nitrogen atmosphere.

  • Dissolution: Dissolve 3-cyclohexenemethanol (1.12 g, 10 mmol) and CBr₄ (4.15 g, 12.5 mmol) in dry DCM (40 mL). Cool to 0°C.

  • Addition: Add PPh₃ (3.28 g, 12.5 mmol) portion-wise over 15 minutes. The solution will turn slightly yellow.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Workup: Add pentane (50 mL) to precipitate triphenylphosphine oxide (TPPO).[1] Filter through a silica plug.[1]

  • Purification: Concentrate the filtrate carefully (product is volatile). Purify via flash chromatography (100% Pentane).

NMR Sample Preparation[1]
  • Solvent: CDCl₃ (99.8% D) with 0.03% v/v TMS.[1]

  • Concentration: 15–20 mg of product in 0.6 mL solvent.

  • Parameters:

    • Frequency: 100 MHz (or higher) for C13.[1]

    • Scans: Minimum 256 scans to resolve quaternary carbons.

    • Relaxation Delay (d1): 2.0 seconds (ensure quantitative vinyl integration).

Synthesis & Verification Workflow

SynthesisFlow Substrate 3-Cyclohexenemethanol (Start) Intermediate Alkoxyphosphonium Salt Substrate->Intermediate Activation Reagents CBr4 / PPh3 (Appel Conditions) Reagents->Intermediate Product 3-(Bromomethyl)cyclohexene (Target) Intermediate->Product SN2 Subst. Verify C13 NMR Verification: -CH2Br @ ~36 ppm No C-OH @ ~66 ppm Product->Verify QC Step

Figure 2: Reaction pathway and critical Quality Control (QC) checkpoint for the synthesis of 3-(bromomethyl)cyclohexene.

References

  • Royal Society of Chemistry (RSC). Preparation of Cyclohexene Derivatives and Spectral Analysis.[1] Available at: [Link]

  • Organic Syntheses. Reductive Cleavage and Allylic Alcohol Modifications (Coll.[1] Vol. 6, p. 776).[1] Available at: [Link]

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Tables and Trends. Available at: [Link]

  • National Institutes of Health (PubChem). 1-(Bromomethyl)cyclohexene Compound Summary.[1] Available at: [Link]

Sources

Safety Operating Guide

3-(Bromomethyl)cyclohexene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Bromomethyl)cyclohexene Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]

Executive Summary: Operational Directive

3-(Bromomethyl)cyclohexene (CAS: 34825-93-9) is a reactive allylic bromide.[1] It poses dual hazards as a potent lachrymator and a strong alkylating agent .[1]

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Waste Stream Classification: Flammable, Halogenated Organic.[1]

  • Immediate Action: All manipulation must occur within a certified chemical fume hood.[1] Do not dispose of down the drain.

Chemical Profile & Hazard Assessment

Before initiating disposal, the waste generator must understand the specific reactivity profile of this molecule to prevent incompatible mixing in waste streams.

PropertySpecificationOperational Implication
CAS Number 34825-93-9Unique identifier for manifesting.[1][2]
Structure Allylic BromideHigh electrophilicity; reacts violently with nucleophiles/bases.[1]
Flash Point ~60-75°C (Est.)[1]Treat as Combustible/Flammable liquid.[1][3]
Reactivity HighHydrolyzes to release HBr (corrosive gas).[1]
Toxicity Lachrymator, IrritantAlkylating Agent: Potential mutagen/carcinogen.[1][4]

Expert Insight: The allylic position of the bromine atom makes this compound significantly more reactive than standard alkyl bromides (like bromocyclohexane).[1] It undergoes SN2 substitution rapidly.[1] Consequently, never add this waste to containers holding strong bases (NaOH, KOH) or amines, as this can trigger an exothermic runaway reaction and pressurize the vessel.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for allylic halides due to rapid permeation.[1]

  • Respiratory: Work strictly in a fume hood. If spill cleanup is outside a hood, use a full-face respirator with Organic Vapor/Acid Gas cartridges.[1]

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Silver Shield® (Laminate) or Viton® for extended handling.[1]

  • Ocular: Chemical splash goggles (standard safety glasses are insufficient due to lachrymatory vapors).[1]

Waste Segregation & Packaging Protocol

Scenario A: Bulk Waste (Stock Solutions & Reaction Mixtures)

Do not attempt to chemically neutralize bulk quantities (>10 mL) in the lab due to heat generation.[1]

  • Container Selection: Use an amber glass bottle with a PTFE-lined cap.[1] Avoid metal containers (corrosion risk from hydrolysis).[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Flammable, Toxic, Corrosive."[1]

    • Constituents: List "3-(Bromomethyl)cyclohexene" and the solvent (e.g., "Dichloromethane").[1]

    • Hazard Codes: H226 (Flammable), H314 (Corrosive), H335 (Resp.[1] Irritant).

  • Storage: Store in a dedicated satellite accumulation area (SAA) inside a secondary containment tray. Keep away from oxidizers.[1][4][5]

Scenario B: Residue Deactivation (Glassware & Small Spills)

For trace amounts remaining in flasks or syringes, chemical quenching is safer than disposing of reactive residue.[1]

The Thiosulfate Quench Method (Self-Validating): Sodium thiosulfate is a "soft" nucleophile that rapidly displaces the bromide without the violent heat associated with hydroxide bases.[1]

  • Preparation: Prepare a 10% w/v Sodium Thiosulfate (Na₂S₂O₃) solution in water.

  • Application: Rinse the contaminated glassware with the thiosulfate solution.

  • Validation (The "Check"):

    • Add a few drops of silver nitrate (AgNO₃) solution to a small aliquot of the rinse.[1]

    • Observation: A heavy precipitate of AgBr indicates the bromide has been liberated (reaction occurred).[1]

    • pH Check: Ensure the solution remains neutral/slightly basic.

  • Final Wash: Wash glassware with acetone and water.[1] Collect all rinses into the Halogenated Aqueous Waste stream.

Operational Workflow: Decision Logic

The following diagram outlines the critical decision path for handling 3-(Bromomethyl)cyclohexene waste.

DisposalWorkflow Start Waste Generation: 3-(Bromomethyl)cyclohexene Assess Assess Quantity & State Start->Assess Bulk Bulk Liquid (>10 mL) Assess->Bulk High Volume Residue Trace Residue (Glassware/Syringes) Assess->Residue Trace/Residue Segregate Segregate Stream: Halogenated Organic Bulk->Segregate Quench Chemical Deactivation: 10% Sodium Thiosulfate Wash Residue->Quench Pack Packaging: Amber Glass + PTFE Cap Segregate->Pack Check Validation: AgNO3 Precipitate Test Quench->Check Check->Segregate Confirmed Check->Quench Incomplete (Repeat) Dispose Final Disposal: High-Temp Incineration Pack->Dispose

Figure 1: Decision matrix for segregating bulk waste from chemically treatable residues.[1]

Emergency Procedures: Spills

Immediate Action: Evacuate the immediate area if the spill is outside the hood (lachrymator risk).

  • Don PPE: Double gloves, goggles, lab coat.[1]

  • Containment: Surround the spill with an absorbent pillow or vermiculite. Do not use paper towels (flammability risk).[1]

  • Neutralization (In-situ):

    • Cover the absorbed material with solid sodium carbonate (soda ash) or bentonite clay.[1]

    • Why? This neutralizes any HBr generated by hydrolysis.[1]

  • Cleanup: Scoop material into a wide-mouth jar. Label as "Hazardous Waste - Debris contaminated with Allylic Bromide."[1]

  • Surface Decon: Wipe the area with the 10% Sodium Thiosulfate solution described above.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 36936, 3-(Bromomethyl)cyclohexene.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Section 7.D, Disposal of Halogenated Organics. Retrieved from [Link]

Sources

Comprehensive Safety and Operational Guide for Handling 3-(Bromomethyl)cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly reactive halogenated organics requires more than just a superficial reading of a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to anticipate and mitigate risks before they materialize.

This guide provides a rigorous, self-validating operational framework for researchers and drug development professionals working with 3-(Bromomethyl)cyclohexene . By understanding the causality behind these safety protocols, your laboratory can build a culture of uncompromising safety and scientific integrity.

Chemical Hazard Profile & Mechanistic Causality

To safely handle 3-(Bromomethyl)cyclohexene, one must first understand its molecular reactivity. The compound features a bromine atom attached to a carbon adjacent to a cyclohexene double bond. This specific structural motif classifies it as an allylic bromide .

  • Potent Alkylating Agent: The allylic position significantly lowers the activation energy for both

    
     and 
    
    
    
    nucleophilic substitution. The intermediate carbocation is highly stabilized by resonance from the adjacent double bond. Consequently, this chemical reacts indiscriminately with biological nucleophiles (such as proteins and DNA)[1].
  • Severe Lachrymator: Because of its high electrophilicity, the compound rapidly alkylates nucleophilic cysteine residues on TRPA1 ion channels in the ocular and respiratory mucosa. This triggers an immediate, intense lachrymatory (tear-producing) and pain response [2].

  • Corrosive Hydrolysis: 3-(Bromomethyl)cyclohexene is highly moisture-sensitive. Upon contact with ambient atmospheric humidity or aqueous environments, it undergoes rapid hydrolysis to yield the corresponding allylic alcohol and Hydrogen Bromide (HBr) gas . HBr is highly corrosive, causing severe chemical burns to the respiratory tract and skin [3].

Quantitative Safety & Logistics Data

The following table synthesizes the critical physicochemical and hazard data necessary for risk assessment and logistical planning [1], [2].

Property / Hazard ParameterValue / ClassificationOperational Safety Implication
CAS Number 34825-93-9Verify reagent identity before initiating any workflow.
Molecular Weight 175.07 g/mol Vapors are significantly heavier than air; will accumulate in low-lying areas or sinks.
Physical State Combustible LiquidEliminate static discharge; avoid proximity to open flames or hot plates.
GHS Classifications H302, H315, H318, H335Toxic if swallowed; causes severe skin/eye damage; respiratory tract irritant.
Reactivity Profile Moisture & Light SensitiveMust be stored at 2–8 °C and handled strictly under inert gas (N₂ or Argon).

Mandatory Personal Protective Equipment (PPE) & Selection Causality

Standard laboratory attire is insufficient for allylic bromides. The following PPE matrix is mandatory, driven by the compound's specific permeation and reactivity profiles.

  • Eye and Face Protection:

    • Requirement: Tightly fitting chemical splash goggles AND an 8-inch minimum face shield.

    • Causality: The lachrymatory vapors can bypass standard safety glasses. A face shield is required to protect the epidermis from sudden splash events during exothermic hydrolysis.

  • Hand Protection (Double-Gloving Protocol):

    • Requirement: Inner glove of standard nitrile (0.1 mm); Outer glove of heavy-duty Butyl Rubber or Fluoroelastomer (Viton).

    • Causality: Standard disposable nitrile gloves offer only transient splash protection against halogenated organics. The chemical will rapidly permeate nitrile, trapping the corrosive agent against the skin. Butyl rubber provides the necessary chemical resistance to alkyl halides.

  • Respiratory & Body Protection:

    • Requirement: Flame-retardant, antistatic lab coat. All work must be conducted inside a certified fume hood. If fume hood ventilation fails, a full-face respirator equipped with organic vapor/acid gas (OV/AG) cartridges is required [3].

Operational Protocols

Standard Handling Workflow

Workflow A 1. Fume Hood Preparation Verify face velocity > 100 fpm B 2. PPE Verification Double gloves, goggles, face shield A->B C 3. Inert Atmosphere Setup Purge system with N2/Ar B->C D 4. Reagent Transfer Use air-free syringe technique C->D E 5. Reaction Execution Monitor for exothermic HBr release D->E F 6. Quenching & Disposal Neutralize with mild base (NaHCO3) E->F

Standard operating workflow for handling 3-(Bromomethyl)cyclohexene safely.

Air-Free Transfer Methodology

Because ambient moisture triggers the release of HBr, 3-(Bromomethyl)cyclohexene must be transferred using strict air-free techniques. This protocol is designed to be self-validating.

  • System Purge: Assemble oven-dried glassware under a continuous stream of dry nitrogen or argon.

    • Validation: Monitor the exhaust oil bubbler. A steady, uninterrupted rate of 1-2 bubbles per second confirms a leak-free, positively pressurized system.

  • Syringe Preparation: Use a gas-tight glass syringe with a flexible stainless-steel needle. Pierce the septum of the nitrogen line, draw in inert gas, and expel it outside the flask. Repeat three times.

    • Validation: Pull the syringe plunger back and release it. It should snap back completely to its original position, verifying the integrity of the gas-tight seal.

  • Reagent Extraction: Insert the purged syringe needle into the 3-(Bromomethyl)cyclohexene reagent bottle. Slowly draw the required volume.

    • Validation: Invert the syringe. The total absence of rising micro-bubbles confirms a perfectly air-free draw.

  • Injection: Transfer the syringe to the reaction flask and inject the reagent dropwise. Monitor the reaction temperature closely, as allylic alkylations are highly exothermic.

Emergency Spill Response and Waste Disposal Plan

In the event of a spill, the primary threat is the rapid volatilization of lachrymatory vapors and the generation of HBr gas.

Spill Containment Protocol
  • Evacuation & Ventilation: Immediately alert personnel and evacuate the immediate vicinity. Ensure the fume hood sash is fully open to maximize the exhaust of vapors. Do not attempt to clean a large spill outside of a fume hood without a Self-Contained Breathing Apparatus (SCBA).

  • Containment: Surround and cover the spill completely with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a specialized halogenated organic spill kit).

    • Validation: The outer perimeter of the absorbent material must remain completely dry, indicating the physical spread of the liquid has been fully arrested.

  • Neutralization: Carefully broadcast a weak, dry base—such as solid sodium bicarbonate (

    
    )—over the absorbed spill to neutralize the generated HBr.
    
    • Validation: The cessation of effervescence (bubbling) upon the addition of the bicarbonate confirms the complete neutralization of the acid.

  • Collection: Use non-sparking tools to sweep the material into a sealable, clearly labeled hazardous waste container.

Waste Disposal Plan
  • Segregation: 3-(Bromomethyl)cyclohexene must be strictly segregated into Halogenated Organic Waste containers.

  • Incompatibility: Never mix this waste with strong oxidizing agents, strong bases, or aqueous waste streams, as this will trigger violent exothermic degradation and off-gassing.

  • Labeling: Clearly label the waste container with "Contains Halogenated Organics, Allylic Bromides, Lachrymator." Dispose of via a certified environmental waste contractor in accordance with local and federal regulations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 36936, 3-(Bromomethyl)cyclohexene." PubChem. [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Allyl Bromide." NJ.gov.[Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.